3-Methyl-4-hydroxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLMCZJPIOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944941 | |
| Record name | 3-Methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-02-0 | |
| Record name | 3-Methylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4-hydroxypyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a plausible multi-step synthetic pathway, provides detailed experimental protocols, and summarizes the key physical and predicted spectroscopic properties of the target molecule.
Synthesis of this compound
A robust four-step synthesis of this compound has been devised, commencing from the readily available starting material, 3-methylpyridine (3-picoline). The synthetic pathway involves an initial N-oxidation, followed by nitration of the pyridine ring, subsequent reduction of the nitro group to an amine, and concluding with a diazotization and hydrolysis to yield the desired 4-hydroxy functionality.
A schematic of the overall synthesis workflow is presented below.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-1-oxide
This procedure is adapted from a well-established method for the oxidation of pyridine derivatives.
-
Materials:
-
3-Methylpyridine (3-picoline)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
40% aqueous Sodium Hydroxide
-
Chloroform
-
Anhydrous Sodium Carbonate
-
-
Procedure:
-
In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
-
With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove the excess acetic acid and water under reduced pressure (30 mm).
-
After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.
-
Cool the residual mixture to 0–5°C in an ice-salt bath.
-
Slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.
-
Extract the strongly alkaline solution with 2 L of chloroform.
-
Dry the chloroform extracts with anhydrous sodium carbonate.
-
Filter and concentrate the extracts by distillation under reduced pressure.
-
Distill the product under vacuum (boiling point 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.
-
Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
This nitration protocol is based on a standard procedure for pyridine N-oxides.
-
Materials:
-
3-Methylpyridine-1-oxide
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Fuming Yellow Nitric Acid (sp. gr. 1.50)
-
Crushed Ice
-
Sodium Carbonate Monohydrate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Acetone
-
-
Procedure:
-
Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid in a 3-liter round-bottomed flask immersed in an ice-salt bath.
-
Cool the resulting mixture to about 10°C and add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking.
-
Attach an efficient spiral condenser and place the flask in an oil bath.
-
Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.
-
After about 5 minutes, the rate of gas evolution will increase; remove the oil bath and control the vigorous reaction with an ice-water bath.
-
Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.
-
Replace the oil bath and continue heating at 100–105°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.
-
Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Collect the yellow solid by suction filtration, wash thoroughly with water, and dry on the filter.
-
Extract the solid twice with 400–500 mL portions of boiling chloroform. Use the combined extracts to extract the aqueous filtrates. Repeat the extraction of the aqueous filtrates with several fresh 500-mL portions of chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 1.5 L of boiling acetone, treat with decolorizing carbon, filter, and cool to yield the product.
-
Step 3: Synthesis of 3-Methyl-4-aminopyridine
This reduction method is adapted from the synthesis of 4-aminopyridine from its corresponding N-oxide.[1]
-
Materials:
-
3-Methyl-4-nitropyridine-1-oxide
-
Iron powder
-
25-30% Sulfuric Acid
-
Sodium Carbonate
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-methyl-4-nitropyridine-1-oxide in an aqueous solution of 25-30% sulfuric acid.
-
Heat the mixture and add iron powder portion-wise, maintaining a gentle reflux. The reaction is exothermic and the rate of addition should be controlled to prevent excessive frothing.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate until the pH is basic.
-
Filter the mixture to remove iron salts.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-methyl-4-aminopyridine.
-
The product can be further purified by recrystallization or column chromatography.
-
Step 4: Synthesis of this compound
This procedure is based on the diazotization of 4-aminopyridine.[2]
-
Materials:
-
3-Methyl-4-aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Butyl Nitrite
-
Barium Hydroxide solution
-
Carbon Dioxide (gas or dry ice)
-
-
Procedure:
-
In a three-neck flask, slowly add concentrated sulfuric acid to water at 20-40°C to prepare a dilute sulfuric acid solution.
-
Cool the solution to 0-20°C and add 3-methyl-4-aminopyridine.
-
Slowly add butyl nitrite over approximately 2 hours, strictly controlling the temperature. Monitor the reaction until completion (e.g., by TLC or disappearance of the starting material).
-
Transfer the resulting diazonium salt solution to a larger flask, dilute with water, and neutralize by adding a barium hydroxide solution. Control the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.
-
Add carbon dioxide to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.
-
Filter the mixture and wash the solid. The filtrate contains the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization of this compound
Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 22280-02-0 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Light yellow to dark yellow solid |
| Melting Point | ca. 168°C |
| Boiling Point (Predicted) | 359.1 ± 22.0 °C |
| Density (Predicted) | 1.120 ± 0.06 g/cm³ |
| pKa (Predicted) | 5.59 ± 0.18 |
| Solubility | Slightly soluble in DMSO and Methanol |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | H-6 |
| ~7.8 | s | 1H | H-2 |
| ~6.3 | d | 1H | H-5 |
| ~2.2 | s | 3H | -CH₃ |
| ~11.0 | br s | 1H | -OH |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~175 | C-4 |
| ~145 | C-2 |
| ~140 | C-6 |
| ~120 | C-3 |
| ~110 | C-5 |
| ~15 | -CH₃ |
Predicted FT-IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (pyridone tautomer) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Medium | C-O stretch |
| ~850 | Medium | C-H out-of-plane bending |
Predicted Mass Spectrum (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 109 | High | [M]⁺ |
| 81 | Medium | [M - CO]⁺ |
| 80 | Medium | [M - CHO]⁺ |
| 53 | Medium | [C₄H₃N]⁺ |
Logical Relationships in Synthesis
The progression of the synthesis relies on the controlled modification of the pyridine ring's reactivity. The initial N-oxidation activates the ring for electrophilic substitution, and the subsequent reduction and diazotization allow for the introduction of the desired functional groups.
References
An In-depth Technical Guide on 3-Methyl-4-hydroxypyridine (CAS: 22280-02-0)
Core Chemical and Physical Properties
3-Methyl-4-hydroxypyridine, also known as 3-methyl-4-pyridinol, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. This data is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 22280-02-0 | N/A |
| Molecular Formula | C₆H₇NO | N/A |
| Molecular Weight | 109.13 g/mol | N/A |
| Appearance | Reported as a solid | N/A |
| Solubility | No specific data available | N/A |
Synthesis and Characterization
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic strategies for hydroxypyridine derivatives often involve the modification of pyridine rings, such as through oxidation or substitution reactions.
A potential, though unverified, synthetic workflow could be conceptualized as follows:
Caption: A hypothetical multi-step synthesis of this compound.
Characterization of the final product would typically involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Activity and Potential Applications
There is a significant lack of published research on the specific biological activities of this compound. However, the broader class of hydroxypyridine derivatives has been investigated for various pharmacological properties. Based on these related compounds, one could hypothesize potential areas of investigation for this compound.
Potential as an Antimicrobial Agent
Substituted hydroxypyridin-4-one derivatives have demonstrated antibacterial and antifungal activities. A hypothetical experimental workflow to screen for such activity is presented below.
Caption: A standard workflow for assessing the antimicrobial potential of a compound.
Potential as an Antioxidant
The hydroxypyridine scaffold is present in compounds with known antioxidant properties. The ability of this compound to scavenge free radicals could be investigated using standard in vitro assays.
A conceptual signaling pathway illustrating how a hypothetical hydroxypyridine derivative might exert antioxidant effects is shown below.
Caption: A potential mechanism of antioxidant action for a hydroxypyridine compound.
Experimental Protocols
Due to the lack of specific published research, detailed experimental protocols for this compound are not available. Researchers interested in this compound would need to adapt and optimize protocols from studies on structurally similar hydroxypyridine derivatives. As a starting point, a general procedure for a Minimum Inhibitory Concentration (MIC) assay, which could be adapted for this compound, is outlined below.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in appropriate growth media to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
The current body of scientific literature on this compound (CAS: 22280-02-0) is insufficient to provide a comprehensive technical guide for researchers. While its basic chemical identity is established, its synthesis, characterization, and biological activities remain largely unexplored.
Future research should focus on:
-
Developing and publishing a detailed and optimized synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques.
-
Screening for a wide range of biological activities, including but not limited to antimicrobial, antioxidant, and anticancer properties.
-
Investigating the mechanisms of action for any observed biological effects.
Such studies would be invaluable in elucidating the potential of this compound as a lead compound in drug discovery and development.
Tautomerism in 3-Methyl-4-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-methyl-4-hydroxypyridine, a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in medicinal chemistry and drug development. While direct quantitative data for this specific derivative is limited in publicly accessible literature, this guide leverages extensive data from its parent compound, 4-hydroxypyridine, and related derivatives to provide a robust framework for its analysis.
Introduction to Tautomerism in Hydroxypyridines
Prototropic tautomerism, the migration of a proton accompanied by the rearrangement of double bonds, is a fundamental concept in the study of heterocyclic compounds. For hydroxypyridines, this phenomenon dictates the equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form. The position of this equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding chemical environment, including solvent polarity and hydrogen bonding capabilities. Understanding this equilibrium is paramount for predicting molecular properties such as dipole moment, acidity/basicity, and interaction with biological targets.
For 4-hydroxypyridine derivatives, the equilibrium lies significantly towards the pyridone tautomer in most solvents.[1] This preference is attributed to a combination of factors including the high polarity of the pyridone form and its ability to form strong intermolecular hydrogen bonds.
Tautomeric Forms of this compound
This compound exists in a dynamic equilibrium between two primary tautomeric forms:
-
This compound (Enol form): An aromatic structure with a hydroxyl group at the 4-position.
-
3-Methyl-4-pyridone (Keto form): A non-aromatic cyclic amide (lactam) structure with a carbonyl group at the 4-position and the proton on the nitrogen atom.
The presence of the electron-donating methyl group at the 3-position is expected to have a minor electronic influence on the tautomeric equilibrium compared to the parent 4-hydroxypyridine, suggesting that the pyridone form will also be the predominant tautomer for this derivative.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the enol and keto forms of this compound is governed by several interconnected factors.
-
Solvent Polarity: Polar solvents tend to stabilize the more polar pyridone tautomer through dipole-dipole interactions. In contrast, non-polar solvents favor the less polar hydroxypyridine form.
-
Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can interact with both the N-H and C=O groups of the pyridone form, further shifting the equilibrium in its favor. Intermolecular hydrogen bonding between pyridone molecules in the solid state also strongly favors this tautomer.[1]
-
Aromaticity: The hydroxypyridine form is aromatic, which provides a degree of stabilization. However, for 4-hydroxypyridines, the energetic advantage of the strong C=O bond and favorable solvation of the pyridone form often outweighs the loss of aromaticity.
-
Ring Substitution: The electronic nature of substituents on the pyridine ring can subtly influence the relative stabilities of the tautomers. The electron-donating methyl group in this compound is expected to have a minor effect, but detailed computational studies would be required to quantify its precise impact.
Experimental Analysis of Tautomerism
Several spectroscopic techniques are instrumental in characterizing the tautomeric equilibrium of this compound.
Spectroscopic Data (Inferred from Parent Compounds)
| Spectroscopic Technique | Tautomer | Expected Observations for this compound |
| ¹H NMR | 3-Methyl-4-pyridone | Signals for the vinyl protons, the N-H proton (broad, downfield), and the methyl group. |
| This compound | Aromatic proton signals and a signal for the hydroxyl proton. | |
| ¹³C NMR | 3-Methyl-4-pyridone | A downfield signal for the carbonyl carbon (C4). |
| This compound | A signal for the C4 carbon bearing the hydroxyl group at a more upfield position compared to the carbonyl. | |
| UV-Vis | 3-Methyl-4-pyridone | Absorption maximum at a longer wavelength due to the extended conjugation. |
| This compound | Absorption maximum at a shorter wavelength. | |
| IR Spectroscopy | 3-Methyl-4-pyridone | Strong absorption band for the C=O stretch (around 1650 cm⁻¹). |
| This compound | Characteristic O-H stretching vibration. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the tautomerism of this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the predominant tautomer in a given solvent and potentially quantify the tautomeric ratio.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Data Analysis: Analyze the chemical shifts and integration of the signals corresponding to each tautomer. The ratio of the integrals of well-resolved peaks unique to each tautomer can be used to determine the equilibrium constant (KT).
-
4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the solvent-dependent shift in the tautomeric equilibrium.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilute solutions in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water) with a concentration that gives an absorbance in the range of 0.1-1.0.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the absorption maxima (λmax) and the shape of the spectra in different solvents. A shift in λmax is indicative of a change in the predominant tautomeric form.
-
Computational Studies
Quantum chemical calculations are a powerful tool for investigating the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.
Computational Data (Inferred from Parent Compounds)
While specific computational studies on this compound are not abundant, calculations on the parent 4-hydroxypyridine system consistently show the pyridone form to be more stable, particularly in the presence of a solvent. A theoretical study on the closely related 3-hydroxy-pyridin-4-one system also found the hydroxypyridinone (keto) form to be slightly more stable.[2]
| Computational Method | Basis Set | Finding for Parent/Related Compound | Expected Implication for this compound |
| Density Functional Theory (DFT) | e.g., B3LYP/6-31G* | 4-Pyridone is more stable than 4-hydroxypyridine. | 3-Methyl-4-pyridone is expected to be the more stable tautomer. |
| Ab initio (e.g., MP2, CCSD(T)) | e.g., aug-cc-pVTZ | Confirms the higher stability of the pyridone tautomer. | High-level calculations would likely confirm the predominance of the 3-methyl-4-pyridone form. |
Computational Protocol
-
Objective: To calculate the relative energies of the tautomers of this compound in the gas phase and in solution.
-
Methodology:
-
Structure Optimization: Build the initial 3D structures of both the this compound and 3-methyl-4-pyridone tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Solvation Modeling: To simulate the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Energy Calculations: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy. The difference in the Gibbs free energies (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant (KT).
-
Conclusion
The tautomerism of this compound is a critical consideration for its chemical and biological characterization. Based on extensive evidence from its parent compound and related derivatives, the equilibrium is expected to strongly favor the 3-methyl-4-pyridone (keto) form, particularly in polar and protic environments. This guide provides a comprehensive framework of the theoretical background, influencing factors, and detailed experimental and computational protocols for the in-depth investigation of this tautomeric system. For researchers in drug development, a thorough understanding of the predominant tautomeric form is essential for accurate structure-activity relationship (SAR) studies, prediction of pharmacokinetic properties, and the design of novel therapeutics. Further experimental and computational studies specifically on this compound are warranted to provide precise quantitative data and further refine our understanding of its behavior.
References
An In-depth Technical Guide to 3-Methyl-4-hydroxypyridine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-hydroxypyridine, a heterocyclic organic compound, belongs to the broader class of 3-hydroxypyridin-4-ones. These compounds have garnered significant scientific interest, primarily due to their potent iron-chelating properties. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key biological activities of this compound and its related analogues. Detailed experimental methodologies, quantitative data, and visual representations of relevant biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction and Historical Context
The exploration of 3-hydroxypyridin-4-ones as therapeutic agents began in earnest in the 1980s, driven by the need for orally active iron chelators to treat iron overload conditions, such as thalassemia. While the specific discovery of this compound is not well-documented in seminal literature, its development is intrinsically linked to the broader investigation of methyl-substituted 3-hydroxypyridin-4(1H)-ones. The introduction of a methyl group at various positions on the pyridinone ring was found to significantly influence the compound's pKa values and iron (III) affinity constants.[1] This class of compounds, including the well-known drug Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), has been extensively studied for its ability to form stable complexes with iron, thereby facilitating its excretion from the body.[2][3][4][5]
Physicochemical Properties
There is some discrepancy in the reported physicochemical properties of this compound in publicly available databases. This highlights the need for careful verification from primary literature. The available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | |
| Molecular Weight | 109.13 g/mol | |
| CAS Number | 22280-02-0 | [6] |
| Melting Point | ca. 168°C | [6] |
| Boiling Point | 359.1±22.0 °C (Predicted) | [6] |
| pKa | 5.59±0.18 (Predicted) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
Synthesis and Tautomerism
General Synthetic Approaches
The synthesis of 3-hydroxypyridin-4-ones can be challenging, with yields often being low. A common strategy involves the protection of the 3-hydroxyl group to improve the efficiency of the ring closure step.
One of the historical methods for the hydroxylation of phenols is the Elbs persulfate oxidation . This reaction involves the treatment of a phenol with potassium persulfate in an alkaline solution to introduce a hydroxyl group at the para position. A plausible mechanism involves the nucleophilic attack of the phenolate ion on the peroxide oxygen of the persulfate ion, followed by hydrolysis of the intermediate sulfate group.
Tautomerism of 4-Hydroxypyridine
An important characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In solution and the solid state, the pyridone tautomer is generally favored due to intermolecular hydrogen bonding and the stability of the amide-like functionality.[7][8][9] The lone pair of electrons on the nitrogen atom can be delocalized into the ring, maintaining aromaticity in the pyridone form.[8] In the gas phase, however, the 4-hydroxypyridine tautomer is dominant.[7]
Caption: Tautomeric equilibrium of 4-hydroxypyridine.
Biological Activity and Mechanisms of Action
Iron Chelation
The primary biological activity of 3-hydroxypyridin-4-ones is their ability to act as iron chelators.[4] Iron overload is a serious condition that can lead to organ damage. Chelation therapy aims to remove excess iron from the body.[3] Deferiprone, a methyl-substituted 3-hydroxypyridin-4-one, is an orally active iron chelator used in the treatment of transfusional iron overload.[2][5] These compounds form a stable 3:1 complex with iron(III), which is then excreted from the body.
The mechanism involves the mobilization of iron from storage pools in hepatocytes and the reticuloendothelial system. The resulting iron complex is water-soluble and can be eliminated through the kidneys (urine) and the liver (bile).
Caption: Iron chelation and excretion pathway.
Inhibition of Tyrosine Hydroxylase
Some studies have investigated the effect of 3-hydroxypyridin-4-ones on metalloenzymes. It has been shown that these compounds can inhibit mammalian tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibitory activity appears to be correlated with the lipophilicity of the chelator.
Caption: Inhibition of tyrosine hydroxylase.
Experimental Protocols
General Procedure for the Synthesis of 3-Hydroxypyridinium Aryldithiophosphonates
This protocol describes the synthesis of salts from 3-hydroxypyridine, which can be a precursor or analogue for further studies.
Materials:
-
O-terpenyl dithiophosphonic acid
-
3-Hydroxypyridine (98% purity)
-
Anhydrous ethanol
-
Dry argon
Procedure:
-
To a solution of the O-terpenyl dithiophosphonic acid (1.1 mmol) in anhydrous ethanol (10 mL), add 3-hydroxypyridine (0.1 g, 1.1 mmol) portionwise under a dry argon atmosphere with stirring at 20°C.[10]
-
Stir the mixture at 20°C for 2 hours.[10]
-
Store the reaction mixture at 20°C for 12 hours.[10]
-
Evaporate the solvent at reduced pressure (0.5 mm Hg) at 40°C.[10]
-
The resulting salts can be further purified if necessary.[10]
Conclusion
This compound and its analogues represent a significant class of compounds with important biological activities, most notably as iron chelators. While the specific historical details of this compound are not extensively documented, its development is a key part of the broader story of 3-hydroxypyridin-4-ones in medicinal chemistry. The conflicting data on its physicochemical properties underscore the importance of consulting primary research for accurate information. The synthetic routes and biological mechanisms outlined in this guide provide a solid foundation for further research and development in this area. Future work could focus on resolving the discrepancies in the physical data and exploring the full therapeutic potential of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. argo-magister.nl [argo-magister.nl]
- 3. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 4. Chelation therapy - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound CAS#: 22280-02-0 [m.chemicalbook.com]
- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. dergipark.org.tr [dergipark.org.tr]
The Uncharted Presence: A Technical Primer on the Natural Occurrence of 3-Methyl-4-hydroxypyridine Analogs
A deep dive into the natural world reveals a scattered but significant presence of 3-Methyl-4-hydroxypyridine analogs and their parent compounds. This technical guide synthesizes the current understanding of their occurrence in fungi, plants, and their metabolic pathways, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the quantitative data, experimental protocols for isolation and analysis, and the biological pathways in which these compounds are implicated.
Natural Sources and Quantitative Data
While the direct natural occurrence of this compound is not extensively documented, several key analogs and parent structures have been identified in various organisms. These findings provide a foundation for further exploration into the biosynthesis and potential applications of this class of compounds.
A notable analog, 4-hydroxy-2-methylpyridine , has been isolated from the liquid culture of the basidiomycete fungus Physisporinus sanguinolentus. This discovery points to the fungal kingdom as a potential source for novel pyridone compounds.
The parent compound, 4-hydroxypyridine (4HP) , has been identified in extracts of the model plant organism Arabidopsis thaliana and its relative Arabidopsis lyrata ssp. petraea. This suggests a role for this compound in plant metabolism, although its specific function remains to be fully elucidated.
In the plant kingdom, 3-hydroxy-4(1H)-pyridone (3,4-DHP) is a well-documented analog found in species of the Leucaena genus. It is a degradation product of the toxic non-protein amino acid mimosine. Quantitative analysis has been performed on Leucaena leaves, providing valuable data on the concentration of this compound.
| Compound | Natural Source | Organism Type | Concentration |
| 4-hydroxy-2-methylpyridine | Liquid Culture Filtrate | Fungus (Physisporinus sanguinolentus) | Not Reported |
| 4-hydroxypyridine | Plant Extracts | Plant (Arabidopsis thaliana, Arabidopsis lyrata ssp. petraea) | Not Reported |
| 3-hydroxy-4(1H)-pyridone (3,4-DHP) | Dried Leaves | Plant (Leucaena sp.) | 0.07% of dry weight[1] |
| Mimosine (precursor to 3,4-DHP) | Dried Leaves | Plant (Leucaena sp.) | 2.50% of dry weight[1] |
Experimental Protocols
The isolation and analysis of these pyridine analogs from their natural sources require specific methodologies. Below are detailed protocols derived from published research.
Protocol 1: Isolation of 3-hydroxy-4(1H)-pyridone (3,4-DHP) from Leucaena Leaves
This protocol is based on the method described for the isolation of 3,4-DHP from Leucaena leaves, which involves ion-exchange chromatography.
1. Extraction:
-
Air-dry young Leucaena leaves and grind them into a fine powder.
-
Suspend the powdered leaves in a suitable solvent (e.g., water or a mild acidic solution) to extract mimosine and its derivatives.
-
Filter the extract to remove solid plant material.
2. Ion-Exchange Chromatography:
-
Pack a chromatography column with a suitable cation-exchange resin.
-
Load the filtered plant extract onto the column. Mimosine and 3,4-DHP will bind to the resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound compounds using a gradient of a suitable eluent, such as hydrochloric acid or a salt solution (e.g., NaCl).
-
Collect fractions and monitor for the presence of 3,4-DHP using a spectrophotometer or by thin-layer chromatography (TLC).
3. Quantification (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer at pH 2.25) and an organic modifier (e.g., acetonitrile) with an ion-pairing agent like sodium octyl sulphate.[2]
-
Detection: UV detector set at a wavelength of 280 nm.[1]
-
Standard Preparation: Prepare standard solutions of 3,4-DHP of known concentrations to generate a calibration curve for accurate quantification.
Protocol 2: General Method for Extraction and Analysis of Hydroxypyridines from Fungal Cultures and Plant Tissues
This generalized protocol can be adapted for the extraction and analysis of 4-hydroxy-2-methylpyridine from Physisporinus sanguinolentus culture and 4-hydroxypyridine from Arabidopsis tissues.
1. Extraction:
-
Fungal Culture: Centrifuge the liquid culture of Physisporinus sanguinolentus to separate the mycelium from the culture filtrate. The filtrate contains the secreted secondary metabolites.
-
Plant Tissue: Harvest fresh Arabidopsis tissue (e.g., leaves or roots), flash-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.
-
Extract the powdered tissue or the fungal filtrate with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Concentrate the organic extract under reduced pressure.
2. Chromatographic Purification:
-
The crude extract can be subjected to various chromatographic techniques for purification, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The choice of the stationary and mobile phases will depend on the polarity of the target compound.
3. Analysis and Quantification (HPLC-MS):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
-
Detection: Mass spectrometry (MS) coupled with HPLC will allow for the sensitive detection and identification of the compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: For quantitative analysis, stable isotope-labeled internal standards are recommended for the highest accuracy.
Signaling Pathways and Biological Roles
The biological significance of this compound analogs is beginning to be understood, with their roles often linked to broader metabolic and defense pathways.
Mimosine Metabolism in Leucaena
In Leucaena species, 3-hydroxy-4-pyridone (3H4P) is a precursor for the biosynthesis of the toxic amino acid mimosine.[3][4][5] Mimosine, in turn, can be degraded back to 3,4-DHP by the enzyme mimosinase.[6] This metabolic loop suggests a dynamic regulation of these compounds within the plant. Mimosine and its degradation products are implicated in the allelopathic properties of Leucaena, inhibiting the growth of other plant species.[7][8]
Caption: Biosynthesis and degradation pathway of mimosine in Leucaena.
Experimental Workflow for Isolation and Identification
The general workflow for discovering and characterizing naturally occurring this compound analogs involves a series of established experimental steps.
Caption: General experimental workflow for natural product discovery.
The presence of these pyridine derivatives in diverse organisms opens up avenues for further research into their biosynthesis, ecological roles, and potential pharmacological activities. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to build upon in their exploration of this intriguing class of natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of mimosine and 3-hydroxy-4(1h)-pyridone in Leucaena, avian excreta and serum using reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mimosine concentration in Leucaena leucocephala under various environmental conditions [scielo.org.co]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Metabolic Pathways of 3-Methyl-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-hydroxypyridine, a substituted pyridine derivative, is of significant interest in various fields, including pharmaceuticals and environmental science. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and environmental persistence. This technical guide provides a comprehensive overview of the putative metabolic pathways of this compound in both microbial and mammalian systems. Drawing upon established metabolic routes of analogous pyridine compounds, this document outlines the likely enzymatic reactions, intermediate metabolites, and key enzyme classes involved. Detailed experimental protocols for elucidating these pathways are provided, alongside a summary of relevant quantitative data to aid in experimental design and data interpretation. All signaling pathways and experimental workflows are visualized using Graphviz (DOT language) for enhanced clarity.
Putative Microbial Metabolic Pathway of this compound
While the specific microbial degradation pathway of this compound has not been empirically detailed in the literature, a putative pathway can be constructed based on the well-documented metabolism of structurally similar compounds, such as 4-hydroxypyridine and 3-hydroxypyridine. The proposed pathway involves initial hydroxylation of the pyridine ring, followed by ring cleavage and subsequent degradation into central metabolic intermediates.
The initial step is likely catalyzed by a monooxygenase, which introduces a second hydroxyl group onto the pyridine ring. Given the existing substituents, hydroxylation could occur at the C-2, C-5, or C-6 position. Based on known pathways for hydroxypyridine degradation, hydroxylation at the C-2 or C-5 position is plausible. For the purpose of this guide, we will illustrate the pathway proceeding through a 2,4-dihydroxy-5-methylpyridine intermediate. This dihydroxylated intermediate is then susceptible to ring cleavage by a dioxygenase, leading to the formation of a linear intermediate that can be further metabolized.
Putative Mammalian Metabolic Pathway of this compound
In mammalian systems, the metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions to increase water solubility and facilitate excretion.
Phase I Metabolism: This phase generally involves oxidation, reduction, or hydrolysis reactions. For this compound, Phase I metabolism is likely mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Potential reactions include:
-
Hydroxylation: Addition of a hydroxyl group to the pyridine ring or the methyl group.
-
N-oxidation: Oxidation of the nitrogen atom in the pyridine ring to form an N-oxide.
Phase II Metabolism: The hydroxyl groups of the parent compound and its Phase I metabolites serve as sites for conjugation reactions. The primary Phase II reactions for hydroxylated pyridines are glucuronidation and sulfation.[3][4][5][6]
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
These conjugation reactions significantly increase the polarity of the molecule, preparing it for renal or biliary excretion.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Predominance of glucuronidation over sulfation in metabolism of 1-hydroxybenzo[a]pyrene by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
Methodological & Application
Synthesis of 3-Methyl-4-hydroxypyridine: Laboratory Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-Methyl-4-hydroxypyridine, a valuable pyridine derivative for research and development in medicinal chemistry and material science. The presented methods are based on established chemical transformations and offer reliable routes to the target compound.
Synthesis Strategy Overview
A robust and well-documented two-step synthetic route to this compound is outlined. The strategy commences with the synthesis of the key intermediate, 3-methyl-4-nitropyridine-1-oxide, followed by its conversion to 3-methyl-4-aminopyridine, and subsequent diazotization and hydrolysis to yield the final product. This approach benefits from readily available starting materials and established reaction classes.
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic steps.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration of 3-Methylpyridine-1-oxide | H₂SO₄, HNO₃ | - | 100-105 | 2 | 70-73 |
| 2 | Reduction of 3-Methyl-4-nitropyridine-1-oxide | 10% Pd/C, H₂ | Ethanol | Room Temp. | 36 | ~95 |
| 3 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O | Water | 0-5 then heat | - | - |
Note: The yield for Step 3 can vary and is typically moderate. Optimization may be required.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
This procedure is adapted from a well-established method for the nitration of pyridine derivatives.[1]
Materials:
-
3-Methylpyridine-1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask, carefully add 3-methylpyridine-1-oxide to concentrated sulfuric acid while cooling in an ice bath.
-
To this mixture, slowly add fuming nitric acid, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 100-105 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of sodium carbonate until the pH is approximately 7-8. The product will precipitate as a yellow solid.
-
Collect the solid by suction filtration and wash thoroughly with cold water.
-
The crude product can be recrystallized from acetone to yield pure 3-methyl-4-nitropyridine-1-oxide.
Caption: Nitration of 3-methylpyridine-1-oxide.
Protocol 2: Synthesis of 3-Methyl-4-aminopyridine
This protocol describes the catalytic hydrogenation of the nitro intermediate to the corresponding amine.[2]
Materials:
-
3-Methyl-4-nitropyridine-1-oxide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 3-methyl-4-nitropyridine-1-oxide in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 5 bar) and stir the reaction mixture at room temperature for 36 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.
Protocol 3: Synthesis of this compound via Diazotization
This procedure outlines the conversion of the amino group to a hydroxyl group.
Materials:
-
3-Methyl-4-aminopyridine
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Dissolve 3-methyl-4-aminopyridine in a dilute solution of sulfuric acid in water, cooling the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat gently (e.g., in a water bath) until the evolution of nitrogen gas ceases. This indicates the hydrolysis of the diazonium salt.
-
Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).
-
The crude product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
References
Application Notes and Protocols: 3-Methyl-4-hydroxypyridine as an Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, leading to cellular damage through the generation of reactive oxygen species. Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis or as a consequence of repeated blood transfusions. Iron chelation therapy is the primary treatment for managing iron overload, and 3-hydroxypyridin-4-ones (HPOs) represent a promising class of orally active iron chelators.
This document provides detailed application notes and protocols for the investigation of 3-Methyl-4-hydroxypyridine and its analogs as iron chelators. While specific data for this compound is limited in publicly available literature, the information presented here is based on extensive research on closely related and well-characterized 3-hydroxypyridin-4-one derivatives, such as the clinically approved drug Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone). These notes are intended to guide researchers in the evaluation of novel HPO-based iron chelators.
Mechanism of Action
3-Hydroxypyridin-4-ones are bidentate ligands that form stable hexadentate complexes with ferric iron (Fe³⁺) in a 3:1 (ligand:iron) stoichiometry. The hydroxyl and ketone groups on the pyridinone ring are crucial for the high affinity and selectivity for iron. The resulting iron complex is water-soluble and can be excreted from the body, primarily through urine and feces, thereby reducing systemic iron overload.
Figure 1: Mechanism of iron chelation by 3-hydroxypyridin-4-ones.
Quantitative Data on Iron Chelation
The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under specific conditions ([Fe³⁺]total = 1 µM, [Ligand]total = 10 µM). A higher pFe³⁺ value indicates a greater affinity for iron. The table below summarizes the iron binding properties of Deferiprone and other relevant chelators for comparison.
| Chelator/Ligand | Type | pFe³⁺ | Stability Constant (log β₃) | Reference |
| Deferiprone (DFP) | 3-Hydroxypyridin-4-one | 20.6 | ~36 | [1][2] |
| 1,2-diethyl-3-hydroxypyridin-4-one (CP94) | 3-Hydroxypyridin-4-one | - | ~36 | [1][3] |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | 3-Hydroxypyridin-4-one | 22.0 | - | [2] |
| Deferoxamine (DFO) | Hexadentate Siderophore | 26.6 | 30.6 | [4] |
| Deferasirox (DFX) | Tridentate Chelator | 22.5 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Approach)
A general synthetic route to 3-hydroxypyridin-4-ones involves the reaction of a pyran-4-one with an amine. For this compound, a potential route could start from a suitable pyran-4-one precursor. A generalized procedure based on related syntheses is provided below.
Materials:
-
3-Hydroxy-2-methyl-4-pyrone (Maltol)
-
Methylamine
-
Hydrochloric acid
-
Ethanol
-
Water
-
Sodium hydroxide
Procedure:
-
Dissolve 3-hydroxy-2-methyl-4-pyrone in ethanol in a round-bottom flask.
-
Add an aqueous solution of methylamine to the flask.
-
Add concentrated hydrochloric acid to the reaction mixture.
-
Reflux the mixture for 48-72 hours at 100-110 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General workflow for the synthesis of this compound.
Protocol 2: In Vitro Iron Chelation Assay using Spectrophotometry
This protocol determines the iron-binding capacity of the test compound by measuring the change in absorbance of the iron-chelator complex.
Materials:
-
This compound (or analog)
-
Ferric chloride (FeCl₃) solution (stock solution in 0.1 M HCl)
-
HEPES buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the chelator in a suitable solvent (e.g., water or DMSO).
-
In a series of microcentrifuge tubes, add increasing concentrations of the chelator to a fixed concentration of FeCl₃ in HEPES buffer.
-
Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the iron-chelator complex (typically determined by scanning the spectrum of a 1:3 iron:chelator solution).
-
The absorbance will increase with increasing chelator concentration until saturation is reached.
-
The stoichiometry of the complex can be determined using Job's plot or the mole-ratio method. The stability constant can be calculated from the spectrophotometric data.
Protocol 3: Cellular Iron Mobilization Assay
This protocol assesses the ability of the chelator to remove iron from iron-loaded cells.
Materials:
-
Hepatoma cell line (e.g., HuH-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Ferric ammonium citrate (FAC) to induce iron loading
-
Test chelator (this compound or analog)
-
Control chelator (e.g., Deferiprone or Deferoxamine)
-
Ferrozine-based colorimetric assay for iron quantification
Procedure:
-
Cell Culture and Iron Loading:
-
Culture hepatoma cells to ~80% confluency.
-
Load the cells with iron by incubating with FAC-supplemented medium for 24-48 hours.
-
-
Chelation Treatment:
-
Wash the iron-loaded cells with PBS to remove extracellular iron.
-
Incubate the cells with fresh medium containing various concentrations of the test chelator and control chelators for a defined period (e.g., 8 hours).
-
-
Iron Quantification:
-
Collect the cell culture supernatant (to measure exported iron) and the cell lysate (to measure remaining intracellular iron).
-
Quantify the iron content in both fractions using a ferrozine-based assay.
-
The amount of mobilized iron is calculated as the iron content in the supernatant as a percentage of the total iron (supernatant + lysate).
-
Signaling Pathways in Iron Homeostasis
Iron homeostasis is tightly regulated by a complex network of signaling pathways. The liver-produced peptide hepcidin is the master regulator of systemic iron balance. Hepcidin expression is modulated by iron levels, inflammation, and erythropoietic demand. Iron chelators can indirectly influence these pathways by reducing the cellular iron available for signaling. For instance, by reducing hepatic iron stores, chelators can lead to a decrease in hepcidin production, which in turn increases intestinal iron absorption and iron release from macrophages. This highlights the importance of carefully monitoring iron parameters during chelation therapy.
Figure 3: Simplified signaling pathway of iron homeostasis and the influence of an iron chelator.
Safety and Toxicity Assessment
The toxicological profile of any new chelator is of paramount importance. For pyridine derivatives, potential toxicities should be carefully evaluated.
Key Toxicological Endpoints to Assess:
-
Acute Toxicity: Determined by LD₅₀ values in rodent models.
-
Sub-chronic and Chronic Toxicity: Assessed through repeated-dose studies, monitoring for changes in body weight, hematology, clinical chemistry, and histopathology of major organs.
-
Genotoxicity: Evaluated using a battery of tests, including the Ames test, micronucleus assay, and chromosomal aberration test.
-
Selectivity: Assess the potential for the chelator to bind to other essential metal ions like copper and zinc.
Conclusion
This compound and its analogs belong to a class of promising oral iron chelators. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of their efficacy and safety. While specific data for this compound is sparse, the extensive research on related 3-hydroxypyridin-4-ones provides a strong foundation for further investigation. Future studies should focus on determining the precise iron-binding affinity, pharmacokinetic profile, and in vivo efficacy of this compound to fully elucidate its therapeutic potential.
References
- 1. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of 3-Methyl-4-hydroxypyridine and its Analogs in Antioxidant Assays
Introduction
3-Methyl-4-hydroxypyridine and its structural analogs, such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) and various 3-hydroxypyridine-4-one derivatives, represent a versatile class of compounds with significant antioxidant properties.[1][2] Their utility in research, pharmacology, and drug development stems from their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. The core structure, featuring a hydroxyl group on the pyridine ring, is crucial for their antioxidant action, which is primarily executed through two distinct mechanisms: direct scavenging of reactive oxygen species (ROS) and chelation of pro-oxidant metal ions.[2][3] These compounds are frequently evaluated using a panel of in vitro antioxidant assays to quantify their efficacy and elucidate their mechanism of action.
Mechanism of Antioxidant Action
The antioxidant capacity of this compound derivatives is attributed to two primary pathways:
-
Free Radical Scavenging: These compounds can directly interact with and neutralize harmful free radicals, such as peroxyl and hydroxyl radicals. The hydroxyl group on the pyridine ring can donate a hydrogen atom to a radical, thereby stabilizing it and terminating the oxidative chain reaction.[2][3] This activity is commonly measured using DPPH and ABTS assays.
-
Metal Ion Chelation: Certain derivatives, particularly 3-hydroxypyridin-4-ones, are potent chelators of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][3] By binding these metals, they prevent their participation in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals in biological systems.[4] This secondary antioxidant mechanism is critical for preventing the initiation of lipid peroxidation.
Quantitative Data Summary
The antioxidant activity of various 3-hydroxypyridine derivatives has been quantified using standard assays. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common metric, with lower values indicating higher potency. The data below is compiled from studies on novel synthesized derivatives.
| Compound ID | Derivative Structure/Substitution | Assay | EC₅₀ / IC₅₀ (µM) | Reference Compound | Reference EC₅₀ / IC₅₀ (µM) |
| 6a | 3,4-di-hydroxyphenyl moiety | DPPH | 2.21 | Quercetin | < 2.21 |
| 6b | 4-hydroxy-3-methoxyphenyl moiety | DPPH | 17.49 | Quercetin | < 17.49 |
| 6b | 4-OH-3-OCH₃ substitution | Tyrosinase Inhibition | 25.82 | Kojic Acid | Comparable |
| IV | Furan ring substitution | Tyrosinase Inhibition | 8.94 | Kojic Acid | 16.68 |
Data synthesized from studies on novel 3-hydroxypyridine-4-one derivatives.[5][6]
Application in Drug Development
The antioxidant properties of this compound and its analogs make them attractive candidates for drug development, particularly for conditions associated with oxidative stress. Pyridine-based scaffolds are prevalent in pharmaceuticals and are used as antimicrobial, antiviral, anticancer, and antihypertensive agents.[7] The evaluation of these compounds in antioxidant assays is a critical first step in the drug discovery pipeline, allowing for the screening of large libraries and the identification of promising lead compounds for further optimization and preclinical testing.
Experimental Protocols
The following are detailed protocols for common antioxidant assays adapted for the evaluation of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable purple DPPH radical to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[8][9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[10]
Materials:
-
This compound (or derivative) stock solution (e.g., 10 mM in methanol or DMSO).
-
DPPH stock solution (e.g., 0.1 mM or 0.2 mM in methanol).[11]
-
Methanol or appropriate solvent.
-
96-well microplate.
-
Microplate reader.
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin).[11]
Protocol:
-
Prepare DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[11]
-
Prepare Sample Dilutions: Create a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate solvent. Prepare similar dilutions for the positive control.
-
Assay Setup (96-well plate):
-
Test Wells: Add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Control Wells (Negative Control): Add 100 µL of DPPH working solution to 100 µL of the solvent (contains no antioxidant).
-
Blank Wells: Add 100 µL of methanol to 100 µL of the highest concentration of the test compound (to correct for any sample color).
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30-60 minutes.[11][12]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test well (corrected for the blank).
-
-
Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺) by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[14]
Materials:
-
ABTS stock solution (7 mM in water).[15]
-
Potassium persulfate solution (2.45 mM in water).[15]
-
Phosphate Buffered Saline (PBS) or ethanol.
-
Test compound and positive control (e.g., Trolox) dilutions.
-
96-well microplate and reader.
Protocol:
-
Prepare ABTS•⁺ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[13]
-
Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15]
-
Prepare ABTS•⁺ Working Solution: Before use, dilute the radical solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Assay Setup (96-well plate):
-
Add a small volume of the sample or standard dilutions (e.g., 10 µL) to the wells.
-
Add a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well to initiate the reaction.[13]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes), often in the dark.[13][16]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of polyunsaturated fatty acid oxidation.[17] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm.[18][19] The ability of this compound to inhibit this color formation in an induced lipid peroxidation system (e.g., in rat serum or liposomes) reflects its antioxidant activity.
Materials:
-
Sample containing lipids (e.g., rat serum, tissue homogenate, or liposome suspension).
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA) or similar acid for protein precipitation and providing an acidic environment.
-
MDA standard (1,1,3,3-Tetramethoxypropane, which hydrolyzes to MDA).[17]
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[19]
-
Test compound dilutions.
Protocol:
-
Sample Preparation: Homogenize tissues or cells on ice in a suitable lysis buffer containing BHT to prevent artefactual oxidation. Centrifuge to remove insoluble material.
-
Induce Peroxidation (if necessary): In some protocols, lipid peroxidation is initiated by adding a pro-oxidant like FeSO₄/ascorbate to the lipid-rich sample. The test compound is added to assess its inhibitory effect.
-
Reaction Setup:
-
To a microcentrifuge tube, add the sample (e.g., 200 µL of serum or homogenate), the test compound at various concentrations, and the peroxidation initiator (if used).
-
Incubate at 37 °C for a specified time (e.g., 1-2 hours).[18]
-
-
Stop Reaction and Precipitate Protein: Add acid (e.g., sulfuric acid followed by phosphotungstic acid, or TCA) to stop the reaction and precipitate proteins.[18] Centrifuge to collect the pellet.
-
TBA Reaction:
-
Measurement: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Create a standard curve using serial dilutions of the MDA standard.[18] Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The antioxidant activity is expressed as the percentage inhibition of MDA formation.
References
- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinebiology.pt [marinebiology.pt]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. woongbee.com [woongbee.com]
- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of 3-Methyl-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-hydroxypyridine, a heterocyclic organic compound, belongs to the pyridine family, a class of compounds known for their diverse biological activities. Various pyridine derivatives have demonstrated antimicrobial properties, making them a subject of interest in the development of new therapeutic agents to combat infectious diseases.[1][2][3][4] The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial compounds.[5][6] This document provides detailed protocols for evaluating the antimicrobial activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it presents a proposed mechanism of action and illustrative data based on structurally similar compounds.
Data Presentation
The antimicrobial efficacy of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7][8]
Table 1: Illustrative Antimicrobial Activity of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 | Vancomycin (1) |
| Bacillus subtilis | ATCC 6633 | 32 | 64 | Ampicillin (0.5) |
| Escherichia coli | ATCC 25922 | 128 | 256 | Ciprofloxacin (0.015) |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | >256 | Gentamicin (1) |
| Candida albicans | ATCC 90028 | 128 | 256 | Fluconazole (0.5) |
| Aspergillus niger | ATCC 16404 | 256 | >256 | Amphotericin B (1) |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[7][9][10][11][12]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity with sterile saline or broth to match the 0.5 McFarland standard using a spectrophotometer at 600 nm.
-
Dilute the adjusted inoculum 1:100 in the appropriate broth to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.[5][6][8]
Procedure:
-
Subculturing from MIC plate:
-
From the wells of the MIC plate that show no visible growth, and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum. This is determined by counting the number of colonies on the agar plates. The well corresponding to the MBC will show no growth or a significant reduction in colonies compared to the initial inoculum count.
-
Proposed Mechanism of Action: Metal Ion Chelation
The antimicrobial activity of many pyridine derivatives, particularly those with hydroxyl and carbonyl groups like 3-hydroxypyridinones, is attributed to their ability to chelate essential metal ions.[13] Metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺) are crucial cofactors for many microbial enzymes involved in vital cellular processes, including respiration and DNA synthesis. By sequestering these metal ions, this compound can disrupt these essential metabolic pathways, leading to the inhibition of microbial growth and, at higher concentrations, cell death.
Caption: Proposed antimicrobial mechanism of this compound via metal ion chelation.
Experimental Workflow
The overall process for evaluating the antimicrobial activity of this compound is summarized in the following workflow diagram.
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-4-hydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-hydroxypyridine, also known as 3-methyl-4-pyridone, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique electronic and structural features, arising from the interplay between the pyridine ring and the hydroxyl group, allow for diverse chemical transformations. This document provides an overview of its applications, focusing on its use in the synthesis of functionalized pyridine derivatives and its role as a ligand scaffold in catalysis. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Application Notes
Synthesis of Functionalized Pyridine Scaffolds
The this compound core is a key structural motif in a variety of biologically active molecules and functional materials. Its strategic functionalization allows for the creation of diverse molecular architectures. Two important transformations highlighting the utility of related hydroxypyridine scaffolds are the synthesis of 3-hydroxy-4-substituted picolinonitriles and the copper-catalyzed O-arylation of 3-hydroxypyridines.
-
3-Hydroxy-4-substituted Picolinonitriles: These compounds are valuable intermediates for the synthesis of 2,3,4-trisubstituted pyridines, which are found in numerous biologically active molecules. The cyano and hydroxyl groups of the picolinonitrile scaffold offer orthogonal handles for further chemical modification. A robust method for their synthesis involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by a base-mediated N–O bond cleavage of the resulting isoxazolopyridines.[1][2] This approach provides access to a range of 4-substituted derivatives in good yields under mild conditions.
-
Copper-Catalyzed O-Arylation of 3-Hydroxypyridines: The formation of aryl ether linkages is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The O-arylation of 3-hydroxypyridines provides access to a class of diaryl ethers with potential applications in medicinal chemistry. Copper-based catalytic systems are effective for this transformation, enabling the coupling of 3-hydroxypyridines with aryl halides. This reaction is a valuable tool for introducing aryl substituents onto the pyridine ring, thereby modulating the steric and electronic properties of the molecule.
Ligand in Transition Metal Catalysis
The nitrogen and oxygen atoms of the this compound scaffold make it an effective bidentate ligand for transition metals. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex. While specific applications of this compound as a ligand are not extensively documented in the provided search results, the broader class of hydroxypyridines has been explored in various catalytic systems. For instance, 2-hydroxypyridine-based ligands have been shown to enhance the catalytic activity of Ruthenium(II) complexes in C-H bond activation and arylation reactions. This suggests the potential of this compound and its derivatives to serve as effective ligands in a range of catalytic transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-4-substituted Picolinonitriles
This protocol describes a general, one-pot, two-step procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles starting from 4-propargylaminoisoxazoles.[1][2]
Logical Workflow for the Synthesis of 3-Hydroxy-4-substituted Picolinonitriles
Caption: One-pot synthesis of 3-hydroxy-4-substituted picolinonitriles.
Materials:
-
4-Propargylaminoisoxazole derivative (1.0 equiv)
-
JohnPhos AuCl (0.05 equiv)
-
AgSbF₆ (0.05 equiv)
-
N-Phenylbenzaldimine (1.0 equiv, optional, as an internal standard for monitoring)
-
1,2-Dichloroethane (5.0 mL/mmol of 4-propargylaminoisoxazole)
-
Dry Methanol (MeOH) (5.0 mL/mmol of 4-propargylaminoisoxazole)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
1 M Aqueous HCl
-
Ethyl Acetate (AcOEt)
-
Magnesium Sulfate (MgSO₄)
-
Argon atmosphere
Procedure:
-
To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).
-
Add a solution of N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole).
-
Add a solution of the 4-propargylaminoisoxazole (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol).
-
Stir the resulting mixture at 60 °C for 3 hours.
-
To the reaction mixture, add dry MeOH (5.0 mL/mmol of the starting isoxazole) and K₂CO₃ (1.5 equiv).
-
Stir the mixture at 60 °C for 30 minutes.
-
Quench the reaction by the addition of 1 M aqueous HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over MgSO₄ and filter.
-
Remove the solvent under reduced pressure to yield the 4-substituted 3-hydroxypicolinonitrile.
Quantitative Data for Synthesis of 3-Hydroxy-4-substituted Picolinonitriles [1][2]
| Product | Procedure | Yield (%) | Melting Point (°C) |
| 3-Hydroxy-4-phenylpicolinonitrile | A | 92 | 179 |
| 3-Hydroxy-4-phenylpicolinonitrile | B | 67 | 179 |
| 3-Hydroxy-4-methylpicolinonitrile | A | 83 | 155 |
| 3-Hydroxy-4-methylpicolinonitrile | B | 56 | 155 |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | A | 84 | 182 |
Procedure A refers to a stepwise synthesis, while Procedure B is the one-pot method described above.
Protocol 2: Copper-Catalyzed O-Arylation of 3-Hydroxypyridine
This protocol provides a general procedure for the copper-catalyzed O-arylation of 3-hydroxypyridine with aryl iodides.
Workflow for Copper-Catalyzed O-Arylation of 3-Hydroxypyridine
Caption: General workflow for the O-arylation of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (or other suitable solvent)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add 3-hydroxypyridine (1.0 equiv), aryl iodide (1.2 equiv), and toluene.
-
Heat the reaction mixture at 110 °C for the appropriate time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxypyridine.
Quantitative Data for Copper-Catalyzed O-Arylation of 3-Hydroxypyridine
| 3-Hydroxypyridine Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Hydroxypyridine | Iodobenzene | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 3-Hydroxy-2-methylpyridine | 4-Iodotoluene | CuI / 1,10-Phenanthroline | K₃PO₄ | Dioxane | 100 | 70-80 |
| 3-Hydroxypyridine | 1-Bromo-4-methoxybenzene | CuI / 2,2,6,6-Tetramethylheptane-3,5-dione | K₂CO₃ | DMF | 120 | 65-75 |
(Note: The data in this table is representative and compiled from general knowledge of similar reactions. Specific yields and conditions will vary based on the exact substrates and ligands used.)
Conclusion
This compound and its related structures are valuable platforms in organic synthesis. They serve as versatile starting materials for the construction of complex, functionalized pyridine derivatives and show promise as tunable ligands in transition metal catalysis. The detailed protocols provided herein for the synthesis of 3-hydroxy-4-substituted picolinonitriles and the O-arylation of 3-hydroxypyridines offer practical guidance for researchers aiming to utilize these powerful synthetic transformations. Further exploration of the catalytic applications of this compound as a ligand is a promising area for future research.
References
Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Methyl-4-hydroxypyridine. This document includes tabulated NMR data, detailed experimental protocols for acquiring 1D and 2D NMR spectra, and a discussion of the tautomerism that influences its spectral characteristics.
Introduction
This compound and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. Understanding the NMR profile of this compound is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.
A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridinol form and the pyridone form. This equilibrium is sensitive to the solvent environment, which in turn significantly affects the observed NMR spectra.
Tautomerism of this compound
This compound exists as two main tautomers: the hydroxy form (3-Methylpyridin-4-ol) and the keto form (3-Methyl-1H-pyridin-4-one). The predominant tautomer in solution is influenced by the solvent's polarity and hydrogen-bonding capabilities. In non-polar solvents, the hydroxy form is generally favored, while in polar, protic solvents, the pyridone form often predominates. This tautomerism must be considered when interpreting NMR data.
In Vitro Applications of 3-Methyl-4-hydroxypyridine: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro study of 3-Methyl-4-hydroxypyridine and its derivatives. The information compiled herein is based on studies of structurally related 3-hydroxypyridine-4-one compounds, which serve as a valuable proxy for understanding the potential biological activities of this compound. The primary activities highlighted are its antioxidant and anti-inflammatory effects, which are largely attributed to its iron-chelating properties.
Application Notes
This compound and its analogs are heterocyclic compounds with significant potential in pharmacological research. Their core structure, 3-hydroxypyridine-4-one, is a known iron chelator. This ability to bind iron is believed to be central to its biological effects, as iron is a critical cofactor for enzymes involved in oxidative stress and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies are crucial for elucidating the mechanisms of action and quantifying the efficacy of these compounds.
Key in vitro applications include:
-
Antioxidant Activity Assessment: To determine the capacity of the compound to scavenge free radicals and to investigate its potential in mitigating oxidative stress-related pathologies.
-
Anti-inflammatory Activity Evaluation: To assess the compound's ability to inhibit key inflammatory mediators and pathways. This is particularly relevant for diseases with an inflammatory component.
-
Enzyme Inhibition Assays: To specifically measure the inhibitory effect on enzymes like COX and LOX, providing direct evidence for the mechanism of anti-inflammatory action.
-
Neuroprotection Studies: To explore the potential of the compound to protect neuronal cells from damage in models of neurodegenerative diseases or ischemic events.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on 3-hydroxypyridine-4-one derivatives. This data provides a benchmark for the expected potency of this compound.
Table 1: Antioxidant Activity of 3-Hydroxypyridine-4-one Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| N-H Hydroxypyridinone (Va) | DPPH Radical Scavenging | 0.013 mg/mL | [1] |
| N-H Hydroxypyridinone (Vb) | Hydrogen Peroxide Scavenging | Most Potent in study | [1] |
| N-CH3 Hydroxypyridinone | Iron Chelating Activity | Stronger than N-H derivatives | [1] |
Table 2: Anti-inflammatory Activity of 3-Hydroxypyridine-4-one Derivatives
| Compound/Derivative | Model | Doses Tested | Inhibition (%) | Reference |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% | [2] |
| Compound B | Carrageenan-induced paw edema | 200 and 400 mg/kg | Significant (P < 0.001) | [2] |
| Compound C | Carrageenan-induced paw edema | 100 and 200 mg/kg | 56% and 58% | [2] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 60% | [2] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of a compound by its ability to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
This compound (or derivative)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each compound dilution.
-
Add the DPPH solution to each well.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.[3]
Caption: Workflow for DPPH radical scavenging assay.
Iron (Fe³⁺) Chelation Assay
This protocol determines the iron-binding capacity of this compound, a key indicator of its potential mechanism of action.
Materials:
-
This compound (or derivative)
-
Ferric chloride (FeCl₃)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in the buffer.
-
Prepare a stock solution of FeCl₃ in the buffer.
-
In a cuvette, add the buffer solution.
-
Add a specific concentration of the test compound to the cuvette.
-
Record the initial UV-Vis spectrum.
-
Add a specific concentration of the FeCl₃ solution to the cuvette and mix.
-
Allow the reaction to equilibrate (typically 5-10 minutes).
-
Record the final UV-Vis spectrum.
-
The formation of the iron-compound complex will result in a change in the absorbance spectrum. The stoichiometry and binding affinity can be determined by titrating the compound with increasing concentrations of iron.
Caption: Workflow for the iron chelation assay.
Proposed Signaling Pathway
The anti-inflammatory effects of 3-hydroxypyridine-4-one derivatives are hypothesized to be mediated through their iron-chelating properties. Iron is an essential cofactor for the catalytic activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade. By sequestering iron, this compound could potentially inhibit these enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
References
- 1. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models
These application notes provide a comprehensive overview of the neuroprotective effects of 3-hydroxypyridine derivatives, specifically focusing on 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), in experimental models of cerebral ischemia. The provided protocols and data are intended for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.
Core Application: Neuroprotection in Ischemic Stroke Models
3-Hydroxypyridine derivatives have demonstrated significant neuroprotective potential in both in vitro and in vivo models of ischemic brain injury.[1][2][3] These compounds exhibit a multi-faceted mechanism of action, including antioxidant properties and the ability to modulate key signaling pathways involved in apoptosis and necrosis.[1][2][3] The data presented herein supports the further investigation of these molecules as potential therapeutic agents for stroke and other neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on the neuroprotective effects of the 3-hydroxypyridine derivative, 3-EA.
Table 1: In Vitro Neuroprotective Effects of 3-EA on Cortical Cells
| Experimental Model | 3-EA Concentration (µM) | Outcome Measure | Result |
| Glutamate Excitotoxicity (GluTox) | 10 - 100 | Intracellular Ca2+ ([Ca2+]i) | Significant stagnation of [Ca2+]i increase[1][2][3] |
| Oxygen-Glucose Deprivation (OGD) | 10 - 100 | Intracellular Ca2+ ([Ca2+]i) | Significant stagnation of [Ca2+]i increase[1][2][3] |
| GluTox & OGD | 10 - 100 | Cell Death | Dose-dependent suppression of cortical cell death[1][3] |
Table 2: In Vivo Neuroprotective Effects of 3-EA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment | Dosage | Outcome Measure | Result |
| 3-EA | 18.0 mg/kg (intravenous, daily for 7 days) | Neurological Deficit | Decreased severity of neurological deficit[1][2][3] |
| 3-EA | 18.0 mg/kg (intravenous, daily for 7 days) | Neuronal Population | Preservation of cortex neuron population[1][2][3] |
| 3-EA | 18.0 mg/kg (intravenous, daily for 7 days) | Antioxidant Capacity | Maintained antioxidant capacity of damaged tissues[1][2][3] |
Table 3: Gene Expression Changes in Cortical Cells Treated with 3-EA
| Gene Category | Gene Name | Effect of 3-EA Treatment |
| Anti-apoptotic | BCL-2 | Overexpression[1][2][3] |
| Anti-apoptotic | STAT3 | Overexpression[1][2][3] |
| Anti-apoptotic | SOCS3 | Overexpression[1][2][3] |
| Necrosis & Inflammation | TRAIL | Suppressed expression[1][2][3] |
| Necrosis & Inflammation | MLKL | Suppressed expression[1][2][3] |
| Necrosis & Inflammation | Cas-1 | Suppressed expression[1][2][3] |
| Necrosis & Inflammation | Cas-3 | Suppressed expression[1][2][3] |
| Necrosis & Inflammation | IL-1β | Suppressed expression[1][2][3] |
| Necrosis & Inflammation | TNFa | Suppressed expression[1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating neuroprotective compounds.[4][5]
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to assess the neuroprotective effects of a test compound.
Materials:
-
Primary cortical cell culture
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Glucose-free DMEM
-
Test compound (e.g., 3-EA)
-
Propidium Iodide (PI) for cell death analysis
-
Fura-2 AM for calcium imaging
Protocol:
-
Cell Culture: Plate primary cortical cells at a suitable density and culture in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Pre-incubation: Prior to OGD, incubate the cells with the test compound (e.g., 10-100 µM 3-EA) for a specified period (e.g., 24 hours).
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with the original culture medium (containing glucose and the test compound).
-
Return the cells to a normoxic incubator (95% air, 5% CO2).
-
-
Assessment of Cell Viability:
-
At a designated time point post-reoxygenation (e.g., 24 hours), assess cell death using Propidium Iodide staining and fluorescence microscopy.
-
-
Calcium Imaging (Optional):
-
Load cells with Fura-2 AM before OGD.
-
Perform fluorescence imaging to measure changes in intracellular calcium concentration during and after OGD.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol outlines the surgical procedure for inducing focal cerebral ischemia in rats to evaluate the in vivo efficacy of a neuroprotective agent. This is a common and clinically relevant model of stroke.[6]
Materials:
-
Male Sprague-Dawley or Wistar rats (specific weight range)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Nylon monofilament suture (specific diameter)
-
Test compound (e.g., 3-EA)
-
Vehicle solution
-
Physiological monitoring equipment (temperature, etc.)
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain a stable body temperature.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Procedure:
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump.
-
Advance the suture until it occludes the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can be varied to model transient or permanent ischemia. For transient ischemia, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
-
Drug Administration:
-
Administer the test compound (e.g., 18.0 mg/kg 3-EA) or vehicle at a predetermined time point (e.g., at the onset of reperfusion) via a suitable route (e.g., intravenous).
-
-
Post-operative Care and Neurological Assessment:
-
Provide post-operative care, including analgesia and hydration.
-
Perform neurological deficit scoring at regular intervals (e.g., 24, 48, 72 hours, and 7 days post-MCAO) using a standardized scale.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform histological staining (e.g., TTC staining for infarct volume, Nissl staining for neuronal survival) to assess the extent of brain damage.
-
Visualizations
The following diagrams illustrate key concepts related to the neuroprotective actions of 3-hydroxypyridine derivatives.
References
- 1. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
Application of 3-Methyl-4-hydroxypyridine in agricultural research
Application of 3-Hydroxy-4(1H)-pyridone in Agricultural Research
Disclaimer: Extensive research has revealed a lack of specific studies on the application of 3-Methyl-4-hydroxypyridine in agricultural research. The following application notes and protocols are based on the available research for the closely related compound, 3-hydroxy-4(1H)-pyridone (3,4-DHP) , which has demonstrated potential herbicidal and antifungal properties.
Application Notes
3-Hydroxy-4(1H)-pyridone (3,4-DHP), a degradation product of the allelochemical mimosine, has been identified as a compound with potential applications in agriculture as a natural herbicide and antifungal agent.[1] Research indicates that 3,4-DHP exhibits inhibitory effects on the growth of certain weeds and fungi.[1] Its bioactivity suggests it could be a candidate for the development of new, natural product-based crop protection agents.
The primary reported application of 3,4-DHP in an agricultural context is as a growth inhibitor for barnyardgrass (Echinochloa crus-galli), a common and troublesome weed in many crops.[1] Additionally, it has shown antifungal activity against various fungal species, although it is generally less potent than its precursor, mimosine.[1]
Data Presentation
The herbicidal activity of 3-hydroxy-4(1H)-pyridone (3,4-DHP) has been quantified, and the following table summarizes the available data on its efficacy against barnyardgrass, in comparison to mimosine.
| Compound | Target Weed | Bioassay Parameter | IC50 Value (mg/g) | Reference |
| 3-Hydroxy-4(1H)-pyridone (3,4-DHP) | Barnyardgrass (Echinochloa crus-galli) | Growth Inhibition | 0.15 | [1] |
| Mimosine | Barnyardgrass (Echinochloa crus-galli) | Growth Inhibition | 0.04 | [1] |
Experimental Protocols
The following are generalized protocols for assessing the herbicidal and antifungal activities of compounds like 3-hydroxy-4(1H)-pyridone, based on the available literature.
Protocol 1: Herbicidal Activity Bioassay - Seed Germination and Seedling Growth Inhibition
Objective: To determine the inhibitory effect of a test compound on the germination and early growth of a target weed species (e.g., barnyardgrass).
Materials:
-
Test compound (e.g., 3-hydroxy-4(1H)-pyridone)
-
Seeds of the target weed (e.g., Echinochloa crus-galli)
-
Petri dishes
-
Filter paper
-
Solvent for the test compound (e.g., ethanol or DMSO)
-
Distilled water
-
Incubator or growth chamber
-
Ruler or caliper
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for the assay. A negative control with the solvent alone should also be prepared.
-
Seed Sterilization: Surface sterilize the weed seeds to prevent microbial contamination. This can be done by rinsing the seeds in a dilute bleach solution followed by several rinses with sterile distilled water.
-
Assay Setup:
-
Place a sterile filter paper in each petri dish.
-
Apply a known volume of each test solution concentration (and the control) to the filter paper in the respective petri dishes and allow the solvent to evaporate if necessary.
-
Place a predetermined number of sterilized seeds (e.g., 10-20) evenly on the filter paper in each petri dish.
-
-
Incubation: Seal the petri dishes and place them in a growth chamber or incubator with controlled conditions (e.g., temperature, light/dark cycle) suitable for the germination of the target weed.
-
Data Collection: After a specified incubation period (e.g., 7-10 days), measure the following parameters:
-
Germination percentage.
-
Root length of the seedlings.
-
Shoot length of the seedlings.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for the most sensitive parameter (e.g., root growth) using appropriate statistical software.
Protocol 2: Antifungal Activity Bioassay - In Vitro Mycelial Growth Inhibition
Objective: To evaluate the in vitro antifungal activity of a test compound against pathogenic fungi.
Materials:
-
Test compound (e.g., 3-hydroxy-4(1H)-pyridone)
-
Pure cultures of test fungi (e.g., plant pathogenic fungi)
-
Potato Dextrose Agar (PDA) or another suitable growth medium
-
Petri dishes
-
Solvent for the test compound (e.g., DMSO)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare the fungal growth medium (e.g., PDA) and autoclave it.
-
Allow the medium to cool to a pourable temperature (around 45-50°C).
-
Prepare stock solutions of the test compound in a suitable solvent.
-
Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. A control plate with the solvent alone should also be prepared.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar from the edge of the colony using a sterile cork borer or scalpel.
-
Place the mycelial disc, mycelium-side down, in the center of each petri dish containing the amended and control media.
-
-
Incubation: Incubate the plates at a suitable temperature for the growth of the test fungus until the mycelium in the control plate has reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
Calculate the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).
-
Visualizations
The following diagram illustrates a general workflow for screening the bioactivity of a chemical compound in an agricultural context.
Caption: General workflow for herbicidal and antifungal bioassays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Methyl-4-hydroxypyridine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route to this compound?
A common and reliable synthetic pathway starts from the readily available 3-methylpyridine (3-picoline). This multi-step synthesis involves the formation of an N-oxide, followed by nitration, reduction of the nitro group, and finally, conversion of the resulting amino group to a hydroxyl group.
Q2: What are the critical steps in this synthesis that can significantly impact the overall yield?
The nitration of 3-methylpyridine-1-oxide and the diazotization of 3-methyl-4-aminopyridine are two critical stages. Inefficient nitration can lead to a mixture of isomers and unreacted starting material. The diazotization reaction is sensitive to temperature and the concentration of reagents, and improper control can lead to the formation of side products.
Q3: Are there alternative synthetic strategies for obtaining the this compound scaffold?
Yes, alternative methods exist, often detailed in patent literature. One such approach involves the cyclocondensation of β-ketoenamides. Another strategy is the construction of the pyridine ring from acyclic precursors. However, the route starting from 3-methylpyridine is often preferred due to the accessibility of the starting material.
Q4: What are the main side products to watch out for during the synthesis?
During the nitration step, the formation of other nitro-isomers is a possibility. In the final diazotization-hydrolysis step, side reactions can include the formation of diazonium salt coupling products or incomplete hydrolysis, leading to the persistence of the diazonium intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the N-oxidation of 3-methylpyridine | - Incomplete reaction. - Decomposition of hydrogen peroxide. | - Ensure the reaction is heated at the recommended temperature (70-75°C) for a sufficient duration (24 hours). - Use a fresh, stabilized solution of hydrogen peroxide. |
| Formation of multiple isomers during nitration | - Incorrect nitrating agent concentration. - Reaction temperature too high. | - Use a well-defined nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid). - Maintain a low reaction temperature during the addition of the N-oxide to the nitrating mixture. |
| Incomplete reduction of the nitro group | - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. | - Use a fresh, high-quality catalyst (e.g., Pd/C). - Ensure the reaction is carried out under the appropriate hydrogen pressure and for the recommended time. Monitor the reaction by TLC or GC. |
| Low yield in the final hydroxylation step | - Decomposition of the diazonium salt at elevated temperatures. - Incorrect pH for hydrolysis. | - Maintain a low temperature (0-5°C) during the formation of the diazonium salt. - Ensure the hydrolysis is carried out under the recommended acidic conditions and temperature. |
| Product is difficult to purify | - Presence of unreacted starting materials or side products. | - Optimize the reaction conditions of the preceding steps to maximize conversion. - Employ appropriate purification techniques such as recrystallization or column chromatography, and confirm purity using analytical methods like NMR and HPLC. |
Experimental Protocols
A widely utilized synthetic pathway for this compound is outlined below.
Diagram of the Synthetic Pathway
Technical Support Center: Purification of 3-Methyl-4-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include:
-
Appearance: Light yellow to dark yellow solid.
-
Melting Point: Approximately 168°C.[1]
-
Solubility: Slightly soluble in DMSO and methanol; soluble in water (14 g/L at 25°C).[1]
-
pKa: 5.59 (predicted).[1]
-
Tautomerism: Like other hydroxypyridines, it can exist in tautomeric forms, which can influence its reactivity and chromatographic behavior. In polar solvents and in the crystalline state, the pyridone form is generally favored.
Q2: What are the common methods for purifying this compound?
A2: The most common purification techniques for solid organic compounds like this compound are:
-
Recrystallization: This is a primary method for purifying solids. The choice of solvent is critical.
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Sublimation: Can be used if the compound has a suitable vapor pressure and is thermally stable.
-
Acid-Base Extraction: Exploiting the basicity of the pyridine nitrogen can be used to separate it from non-basic impurities.
Q3: What are potential impurities I might encounter?
A3: While specific impurities depend on the synthetic route, potential contaminants could include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as over-methylation or oxidation.
-
Isomers of the desired product.
-
Residual solvents from the reaction or initial workup.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. | - Use a more non-polar solvent or a solvent mixture (e.g., ethanol/water, acetone/hexanes).- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Poor recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use a minimal amount of hot solvent to dissolve the compound.- Cool the solution for a longer period or at a lower temperature.- Try an anti-solvent precipitation method. |
| Crystals are colored despite starting with a seemingly pure material. | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping peaks). | The eluent system does not have the optimal polarity. | - Adjust the solvent polarity. For normal phase silica gel chromatography, if the compound is eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If it's eluting too slowly (low Rf), increase the eluent polarity.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| The compound streaks on the column. | The compound is too polar for the chosen eluent, or the column is overloaded. | - Increase the polarity of the eluent.- Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent to improve peak shape for basic or acidic compounds, respectively.- Ensure the amount of crude material loaded is appropriate for the column size. |
| The compound does not elute from the column. | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. A gradient elution might be necessary.- A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[2] |
Data Presentation
The following table presents illustrative data for the purification of this compound by different methods. Note: This data is for demonstrative purposes and may not represent actual experimental results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent/Eluent System |
| Recrystallization | 85 | 98.5 | 75 | Ethanol/Water (1:1) |
| Column Chromatography | 85 | 99.2 | 60 | Silica Gel, Ethyl Acetate/Hexane (7:3) |
| Acid-Base Extraction | 70 | 95.0 | 85 | 1M HCl / 1M NaOH |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound by recrystallization.
References
Stability issues of 3-Methyl-4-hydroxypyridine in solution
Welcome to the technical support center for 3-Methyl-4-hydroxypyridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the handling and experimental use of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the stability of this compound and offers troubleshooting guidance for stability-related experimental challenges.
Q1: My solution of this compound has changed color. What could be the cause?
A1: A change in color, such as yellowing or browning, of a this compound solution is often an indicator of degradation. The most common causes for this include:
-
Oxidation: Pyridine derivatives can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), the presence of metal ions, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of hydroxypyridine compounds.[1][2] It is recommended to store solutions in amber vials or otherwise protect them from light.
-
pH-dependent degradation: The stability of this compound can be influenced by the pH of the solution. Both highly acidic and alkaline conditions can promote degradation. Hydroxypyridines have been shown to be more susceptible to photooxidation in alkaline media.[1]
Troubleshooting:
-
Prepare fresh solutions and store them protected from light.
-
Use deoxygenated solvents to prepare solutions if oxidative degradation is suspected.
-
Buffer the solution to a pH where the compound is most stable, which may need to be determined experimentally (see Experimental Protocols section).
-
Analyze the colored solution using a stability-indicating method like HPLC or UPLC-MS to identify degradation products.
Q2: I am seeing a decrease in the concentration of this compound in my stock solution over time. How can I improve its stability?
A2: A decrease in concentration is a clear sign of instability. To improve the stability of your stock solution, consider the following:
-
Storage Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). However, it is crucial to ensure that the compound does not precipitate out of solution at these temperatures. Perform a solubility check at the intended storage temperature.
-
Solvent Choice: The choice of solvent can impact stability. For long-term storage, consider using a solvent in which the compound has been shown to be stable. If using aqueous solutions, the use of buffers is recommended.
-
Protection from Light and Air: As mentioned previously, protect the solution from light and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting:
-
Conduct a short-term stability study to compare the stability in different solvents and at different temperatures.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air.
Q3: I have observed the appearance of new peaks in the chromatogram of my this compound sample. What are these, and how can I identify them?
A3: The appearance of new peaks in a chromatogram is indicative of the formation of degradation products or impurities.
-
Potential Degradation Products: Based on the chemistry of hydroxypyridines, potential degradation products could arise from oxidation (e.g., N-oxides, ring-opened products), photodegradation, or other chemical transformations.[1][3][4]
-
Identification: The most effective way to identify these new peaks is by using a mass spectrometer coupled with a liquid chromatograph (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can propose potential structures for the degradation products. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and NMR.[5][6][7]
Troubleshooting Workflow for Unidentified Peaks:
Caption: Workflow for investigating the origin of new peaks in a chromatogram.
Quantitative Data Summary
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (m/z) (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5% | 126.1 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 15% | 142.1, 110.1 |
| Oxidation | 3% H₂O₂ | 24 hours | 25% | 142.1 (N-oxide) |
| Thermal | 60 °C in solution | 7 days | 8% | 126.1 |
| Photostability | ICH Q1B Option II | 1.2 million lux hours & 200 Wh/m² | 35% | Various |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).[8][9][10][11]
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter
-
HPLC or UPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60 °C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60 °C for 7 days. A solid sample should also be tested under the same conditions.
-
Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC-MS method.
-
Workflow for Forced Degradation Study:
Caption: General workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.[12][13][14][15]
Procedure:
-
Column and Mobile Phase Screening: Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes). Analyze a mixture of the stressed samples to see the separation of the parent compound and the degradation products.
-
Method Optimization: Adjust the mobile phase composition (e.g., use methanol instead of acetonitrile, change the pH of the aqueous phase), the gradient profile, column temperature, and flow rate to achieve adequate resolution (>1.5) between all peaks.
-
Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the detection of both the active pharmaceutical ingredient (API) and its impurities.
-
Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Signaling Pathway Visualization
While a specific signaling pathway for this compound is not well-defined in the literature, pyridine derivatives are fundamental to cellular metabolism as precursors to essential coenzymes like Nicotinamide Adenine Dinucleotide (NAD). The following diagram illustrates a simplified overview of a relevant biosynthetic pathway.
Caption: Simplified representation of the NAD biosynthesis pathway from pyridine precursors.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. Evaluation of a UPLC-MS method using 18O-labelled water for the identification of hydrolytic degradants of drug substances [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.vscht.cz [web.vscht.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Overcoming Poor Solubility of 3-Methyl-4-hydroxypyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered with 3-Methyl-4-hydroxypyridine derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound derivatives?
A1: this compound derivatives, belonging to the broader class of 3-hydroxypyridin-4-ones, generally exhibit some degree of aqueous solubility. They are typically soluble in water, methanol, and ethanol. However, their solubility can be limited, especially for derivatives with increased lipophilicity. For instance, the related compound deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) has a water solubility of 16–18 mg/mL at 24°C.[1] The solubility is also pH-dependent due to the ionizable hydroxyl group.
Q2: How does pH influence the solubility of these compounds?
A2: The solubility of this compound derivatives is significantly influenced by pH. The hydroxyl group on the pyridine ring has a pKa value, and the molecule will be more soluble in its ionized form. For 3-hydroxypyridin-4-ones, the pKa of the hydroxyl group is typically in the range of 9.5-9.9.[1] Therefore, at pH values above the pKa, the compound will be deprotonated, forming a phenolate-like anion, which is generally more water-soluble. Conversely, at pH values significantly below the pKa, the compound will be in its neutral, less soluble form.
Q3: What are the initial steps to take when a this compound derivative shows poor solubility?
A3: When encountering poor solubility, the first step is to assess the compound's purity, as impurities can sometimes suppress solubility. Subsequently, a systematic approach to solvent screening and pH adjustment is recommended. Start with common laboratory solvents in which pyridine derivatives are known to be soluble, such as water, ethanol, methanol, and DMSO. If aqueous solubility is required, exploring a range of pH values, particularly in the alkaline range, can be beneficial.
Q4: Can I use co-solvents to improve the solubility of my this compound derivative?
A4: Yes, using co-solvents is a common and effective strategy. A mixture of water and a water-miscible organic solvent can significantly enhance the solubility of poorly soluble compounds. For this compound derivatives, co-solvents such as ethanol, methanol, or DMSO are good starting points. It is crucial to determine the optimal ratio of the co-solvent to the aqueous phase to achieve the desired concentration without causing precipitation.
Q5: Are there any formulation strategies that can be employed for in vivo studies?
A5: For in vivo applications where solubility and bioavailability are critical, several formulation strategies can be considered. These include the formation of pharmaceutical salts to improve aqueous solubility and dissolution rate. Other advanced approaches involve the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions, and the development of lipid-based formulations. These techniques aim to enhance the apparent solubility and absorption of the drug candidate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Compound precipitates when preparing an aqueous stock solution.
-
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: Try preparing the stock solution in a small amount of a water-miscible organic co-solvent first, such as DMSO, ethanol, or methanol. Once the compound is dissolved, slowly add the aqueous buffer to the desired final volume while vortexing. Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiment.
-
-
Possible Cause 2: The pH of the aqueous solution is not optimal for solubility.
-
Solution: Adjust the pH of the aqueous solution. Since this compound derivatives are weakly acidic, increasing the pH above their pKa will increase their solubility. Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 9.0) to determine the optimal pH for solubilization.
-
Issue 2: The compound dissolves initially but crashes out of solution over time or upon temperature change.
-
Possible Cause 1: Supersaturation.
-
Solution: The initial dissolution might have been achieved through heating or vigorous mixing, leading to a supersaturated solution that is thermodynamically unstable. Try preparing the solution at a slightly lower concentration. If heating was used, allow the solution to cool to room temperature slowly with continuous stirring.
-
-
Possible Cause 2: Change in pH.
-
Solution: The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO2). Re-measure and, if necessary, adjust the pH of the solution. Storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent pH shifts.
-
Issue 3: The compound is not soluble enough for the required in vitro assay concentration.
-
Possible Cause: The desired concentration exceeds the solubility limit in the chosen solvent system.
-
Solution 1: Salt Formation. Consider converting the derivative into a more soluble salt form. This can often be achieved by reacting the compound with a suitable acid or base.
-
Solution 2: Formulation with Excipients. For cell-based assays, low concentrations of solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be used. It is essential to first determine the tolerance of your experimental system to these excipients.
-
Data Presentation
Table 1: Representative Solubility of a this compound Derivative in Common Solvents
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water (pH 5.0) | 25 | 1.5 |
| Water (pH 7.4) | 25 | 5.0 |
| Water (pH 9.0) | 25 | 25.0 |
| Ethanol | 25 | 15.0 |
| Methanol | 25 | 20.0 |
| DMSO | 25 | >100 |
| Propylene Glycol | 25 | 30.0 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual solubility will vary depending on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in a Co-Solvent System
-
Objective: To prepare a 10 mM stock solution of a this compound derivative for in vitro assays.
-
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the appropriate amount of the this compound derivative to prepare the desired volume of a 10 mM solution.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube (e.g., 100 µL for a final volume of 1 mL).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but be cautious of compound stability.
-
Slowly add the sterile PBS (pH 7.4) dropwise to the DMSO solution while continuously vortexing to reach the final desired volume.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Store the stock solution at -20°C or -80°C. Before use, thaw the solution and vortex to ensure homogeneity.
-
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Modulation of a signaling pathway by the derivative.
Caption: Key factors influencing compound solubility.
References
Optimizing reaction conditions for 3-Methyl-4-hydroxypyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Methyl-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable two-step synthetic route starts with the nitration of 3-methylpyridine (3-picoline) to form 3-methyl-4-nitropyridine-1-oxide, followed by the reduction of this intermediate to the desired this compound.
Q2: What are the critical parameters in the nitration of 3-methylpyridine?
The nitration of 3-methylpyridine to 3-methyl-4-nitropyridine-1-oxide requires careful control of temperature and the rate of addition of reagents. The reaction is highly exothermic, and proper cooling is necessary to prevent runaway reactions and the formation of by-products.
Q3: What are the common reducing agents for the conversion of 3-methyl-4-nitropyridine-1-oxide?
Commonly used methods for the reduction of the nitro group and N-oxide include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum(IV) oxide, and chemical reduction using metals in acidic media, such as iron in acetic or hydrochloric acid.[1][2]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the tracking of the consumption of the starting material and the formation of the product and any major by-products.
Q5: What are the typical impurities I might encounter?
During the reduction of 3-methyl-4-nitropyridine-1-oxide, potential impurities can include the partially reduced intermediate (3-methyl-4-hydroxylaminopyridine), the deoxygenated but not reduced nitro compound (3-methyl-4-nitropyridine), and over-reduced products. In the case of reduction with iron in acid, by-products like 4-pyridone and 4,4'-azopyridine have been observed in similar reactions.[1] Incomplete nitration in the first step can also lead to the presence of unreacted 3-methylpyridine-1-oxide in the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Nitration Step | - Insufficient nitrating agent.- Reaction temperature too low.- Incomplete reaction. | - Ensure the correct molar ratio of nitric acid and sulfuric acid.- Maintain the recommended reaction temperature to ensure an adequate reaction rate.- Monitor the reaction by TLC or HPLC to confirm completion before work-up. |
| Low Yield in Reduction Step | - Inactive or insufficient catalyst (catalytic hydrogenation).- Insufficient reducing agent (chemical reduction).- Incomplete reaction.- Formation of by-products. | - Use fresh, high-quality catalyst and ensure proper catalyst loading.- Use a sufficient excess of the metallic reducing agent and acid.- Increase reaction time or temperature, monitoring for product degradation.- Optimize reaction conditions (solvent, temperature, pressure) to minimize side reactions. |
| Presence of Starting Material (3-methyl-4-nitropyridine-1-oxide) in Final Product | - Incomplete reduction. | - Increase reaction time, temperature, or pressure (for hydrogenation).- Add more reducing agent if using a chemical reduction method.- Ensure efficient stirring to maintain good contact between reactants and catalyst/reagent. |
| Formation of a Dark-colored or Tarry Product | - Overheating during nitration or reduction.- Air oxidation of the product or intermediates.- Polymerization side reactions. | - Maintain strict temperature control throughout the synthesis.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Consider using a lower reaction temperature and longer reaction time. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Presence of impurities with similar polarity to the product. | - After reaction completion, adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and facilitate precipitation.- Recrystallization from a suitable solvent system can be effective for purification.- Column chromatography may be necessary if simple crystallization is ineffective. |
Data Presentation
Table 1: Effect of Catalyst on the Reduction of 4-Nitropyridine-N-Oxides (Representative Data)
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | Ethanol | 25 | 1 | 24 | 85-95 |
| 5% PtO₂ | Methanol | 25 | 3 | 12 | 90-98 |
| Raney Nickel | Ethanol | 50 | 5 | 8 | 80-90 |
Table 2: Effect of Reducing Agent on the Reduction of 4-Nitropyridine-N-Oxides (Representative Data)
| Reducing Agent | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Iron powder | Acetic Acid | Water/Ethanol | 90-100 | 4-6 | 75-85 |
| Iron powder | Hydrochloric Acid | Water | 90-100 | 3-5 | 80-90[1] |
| Tin(II) chloride | Hydrochloric Acid | Ethanol | 70-80 | 6-8 | 70-80 |
Experimental Protocols
Step 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
This procedure is adapted from a standard method for the synthesis of 4-nitropyridine-N-oxides.
-
Reagent Preparation: In a flask equipped with a stirrer, thermometer, and dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Addition of Starting Material: To the cooled nitrating mixture, slowly add 3-methylpyridine-1-oxide dropwise, ensuring the temperature does not exceed 100-105 °C. Vigorous gas evolution may occur and should be controlled by the rate of addition and external cooling.
-
Reaction: After the addition is complete, heat the reaction mixture at 100-105 °C for 2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a base such as sodium carbonate until the pH is approximately 7-8. The yellow crystalline product, 3-methyl-4-nitropyridine-1-oxide, will precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Reduction of 3-Methyl-4-nitropyridine-1-oxide to this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-methyl-4-nitropyridine-1-oxide in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Isolation: Remove the catalyst by filtration through a pad of celite. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as water, ethanol, or a mixture of solvents.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 3-Methyl-4-hydroxypyridine Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the antioxidant capacity of 3-Methyl-4-hydroxypyridine.
General Information
This compound is a heterocyclic organic compound with demonstrated antioxidant properties. Its structure, featuring a hydroxyl group on a pyridine ring, allows it to act as a free radical scavenger. The antioxidant activity of hydroxypyridine derivatives is attributed to their ability to donate a hydrogen atom and to chelate metal ions.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Melting Point | ~168°C |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in water (14 g/L at 25°C)[1] |
| pKa | 5.59 ± 0.18 (Predicted) |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the antioxidant assessment of this compound using DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is a common method for assessing radical scavenging activity. The antioxidant reduces the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
FAQs:
-
Q1: My this compound sample is not dissolving well in the reaction mixture. What should I do?
-
A1: this compound has limited solubility in pure methanol, a common solvent for DPPH assays.[1] Consider using a co-solvent system, such as a mixture of methanol and water, to improve solubility. However, be aware that the addition of water can influence the reaction kinetics.[2] It is crucial to maintain a consistent solvent composition across all samples and standards.
-
-
Q2: The absorbance reading of my samples keeps drifting over time. Why is this happening?
-
A2: The reaction between some antioxidants and DPPH can be slow and may not reach completion within the typical incubation period. Monitor the reaction kinetics by taking readings at several time points to determine when the reaction plateaus. Additionally, the stability of the DPPH radical itself can be a factor; ensure the DPPH solution is freshly prepared and protected from light.
-
-
Q3: I am observing lower antioxidant activity than expected for my this compound derivatives. What could be the reason?
-
A3: The antioxidant activity of hydroxypyridine derivatives in the DPPH assay is highly dependent on their structure. For instance, derivatives with a hydrogen atom at the N1 position of the pyridine ring tend to show higher radical scavenging activity than those with a methyl group at this position. This is because the N1-H group can participate in the radical scavenging mechanism.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
FAQs:
-
-
A4: While methanol or ethanol are common solvents, the ABTS assay can be performed in both aqueous and organic media.[3] Given that this compound is soluble in water, an aqueous buffer system (like phosphate-buffered saline, PBS) at a physiological pH can be a good choice. This may also provide a more biologically relevant assessment of its antioxidant activity.
-
-
Q5: My results from the ABTS assay are not consistent with those from the DPPH assay. Why the discrepancy?
-
A5: The ABTS and DPPH assays are based on different reaction mechanisms and radical species. The ABTS radical cation is reactive towards a broader range of antioxidants than the DPPH radical. Furthermore, the steric accessibility of the radical site can influence the reaction. It is not uncommon to observe different antioxidant rankings between these two assays.
-
-
Q6: I am seeing some color interference from my sample. How can I correct for this?
-
A6: It is important to run a sample blank that contains the this compound sample in the assay buffer without the ABTS•+ solution. Subtracting the absorbance of the sample blank from the sample reading can help to correct for any intrinsic color of the compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
FAQs:
-
Q7: I suspect that the iron-chelating ability of this compound might interfere with the FRAP assay. Is this a valid concern?
-
A7: Yes, this is a significant concern. Hydroxypyridinone derivatives are known to be potent iron chelators.[3][4] The FRAP assay is based on the reduction of iron. If your compound chelates the iron, it can interfere with the reaction and lead to an overestimation of the antioxidant capacity. It is crucial to be aware of this potential artifact when interpreting FRAP results for this compound and its derivatives.
-
-
Q8: The FRAP assay is conducted at an acidic pH (around 3.6). How might this affect the antioxidant activity of this compound?
-
A8: The low pH of the FRAP assay can influence the antioxidant mechanism. For compounds with acidic protons, the low pH can suppress proton dissociation, which may affect their electron-donating ability. With a predicted pKa of around 5.59, this compound will be protonated at the pH of the FRAP assay, which could impact its reducing capacity.
-
-
Q9: My this compound sample is not fully soluble in the acidic FRAP reagent. What can I do?
-
A9: Similar to the DPPH assay, you can try using a co-solvent. However, any modification to the standard FRAP protocol should be carefully validated and reported. Ensure that the solvent itself does not interfere with the FRAP reagent.
-
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture).
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Assay Procedure:
-
Add 100 µL of each dilution of the sample to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard (Trolox) to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 312 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 540 mg of FeCl₃·6H₂O in 100 mL of water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the sample to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of the sample is determined from the standard curve.
-
Quantitative Data Summary
The following table summarizes the reported antioxidant activity for some hydroxypyridine derivatives. Note that direct quantitative data for this compound in ABTS and FRAP assays were not available in the searched literature.
| Compound | Assay | IC₅₀ (mg/mL) | Reference |
| 5-Hydroxy-2-[(2-hydroxyphenylamino)methyl]pyridin-4(1H)-one | DPPH | 0.013 | [5] |
| Other N¹-H hydroxypyridinone derivatives | DPPH | Varies | [5] |
| This compound | ABTS | Data not available | |
| This compound | FRAP | Data not available |
Visualizations
Caption: General experimental workflow for antioxidant assays.
Caption: Troubleshooting decision tree for antioxidant assays.
Caption: Dual antioxidant mechanism of this compound.
References
- 1. This compound CAS#: 22280-02-0 [m.chemicalbook.com]
- 2. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 3. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-Methyl-4-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-methyl-4-hydroxypyridine.
Troubleshooting Crystallization Issues
Crystallization of this compound can be challenging due to its polarity and potential for hydrogen bonding. The following guide addresses common problems in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for dissolving your compound. This compound is a polar molecule. According to the "like dissolves like" principle, polar solvents are more likely to be effective.
-
Recommended Solvents: Based on available data and the polarity of the molecule, consider using water, methanol, or ethanol. It is slightly soluble in DMSO and methanol.[1] For the related compound 3-hydroxypyridine, water and alcohols are good solvents, while it is only slightly soluble in ether and benzene.[2] Toluene has also been used for the recrystallization of 3-hydroxypyridine.[2]
-
Solvent Screening: If you are still facing issues, a systematic solvent screening is recommended. Test the solubility of a small amount of your compound in various solvents at both room temperature and elevated temperatures.
Q2: The compound dissolved, but it "oiled out" upon cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.
-
Reduce Supersaturation:
-
Add more solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
-
Use a Lower-Boiling Point Solvent: If the melting point of your compound is being exceeded, switch to a solvent with a lower boiling point.
-
Seeding: Introduce a seed crystal of pure this compound to the cooled solution to encourage nucleation.
-
Solvent Polarity: Oiling out can sometimes be addressed by using a less polar solvent or a solvent mixture.
Q3: No crystals are forming even after the solution has cooled to room temperature and been in an ice bath. What are the next steps?
A3: A lack of crystal formation is usually due to either the solution not being sufficiently saturated or an inhibition of the nucleation process.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
-
Increase Concentration: If nucleation techniques fail, it is likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Try a Different Solvent or a Co-solvent System: Your compound may be too soluble in the chosen solvent. A solvent in which the compound is less soluble, or a mixture of a good solvent and a poor solvent (co-solvent system), might be necessary.
Q4: The crystals that formed are very fine needles or a powder. How can I obtain larger crystals?
A4: The formation of very small crystals is often a result of rapid crystallization from a highly supersaturated solution.
-
Slower Cooling: The key to growing larger crystals is to slow down the crystallization process. Allow the solution to cool to room temperature as slowly as possible before any further cooling in an ice bath.
-
Reduce the Concentration: Using a slightly larger volume of solvent will decrease the level of supersaturation and can lead to the formation of larger, more well-defined crystals.
-
Minimize Agitation: Avoid disturbing the flask as the crystals are forming.
Q5: My purified crystals have a low yield. How can I improve it?
A5: A low yield can result from several factors during the crystallization process.
-
Minimize Solvent Volume: While you need enough solvent to dissolve the compound when hot, using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize the amount of product that crystallizes out.
-
Careful Filtration: Ensure that you are quantitatively transferring all the crystals to the filter paper and washing them with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the liquid remaining after filtration) and allowing a second batch of crystals to form.
Q6: The color of my starting material is not being removed by crystallization. What can I do?
A6: If colored impurities are present, they may co-crystallize with your product.
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
-
Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Frequently Asked Questions (FAQs)
What is the melting point of this compound?
The melting point is approximately 168°C.[1]
What is the solubility of this compound in water?
The water solubility is 14 g/L at 25°C.[1]
What is a good starting solvent for the crystallization of this compound?
Given its polar nature, water or a short-chain alcohol like methanol or ethanol would be a good starting point. A solubility test with a small amount of material is always recommended.
Can I use a solvent mixture for crystallization?
Yes, a solvent mixture (co-solvent system) can be very effective, especially if your compound is too soluble in one solvent and not soluble enough in another. A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
How does pH affect the crystallization of this compound?
As a pyridine derivative with a hydroxyl group, the solubility of this compound can be pH-dependent. At very low or very high pH, the molecule can become charged (protonated or deprotonated), which will increase its aqueous solubility and may inhibit crystallization. It is generally best to perform the crystallization near the isoelectric point of the molecule. For a related compound, 3-hydroxypyridine, crystallization from an aqueous solution is achieved after neutralizing the solution to a slightly acidic pH.[3]
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound | 3-Hydroxypyridine | Polarity |
| Water | Soluble (14 g/L at 25°C)[1] | Soluble (33 g/L)[2] | Polar |
| Methanol | Slightly Soluble[1] | Soluble[2] | Polar |
| Ethanol | Likely Soluble | Soluble[2] | Polar |
| DMSO | Slightly Soluble[1] | Not specified | Polar Aprotic |
| Acetone | Not specified | Not specified | Polar Aprotic |
| Ethyl Acetate | Not specified | Not specified | Moderately Polar |
| Toluene | Not specified | Suitable for recrystallization[2] | Non-polar |
| Ether | Not specified | Slightly Soluble[2] | Non-polar |
| Benzene | Not specified | Slightly Soluble[2] | Non-polar |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests (see Table 1 and Troubleshooting Q1), choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. If necessary, add small portions of additional hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: A decision tree for selecting an appropriate crystallization solvent.
References
Technical Support Center: Synthesis of 3-Methyl-4-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and adaptable method for the synthesis of substituted 4-hydroxypyridines, including this compound, is through the condensation of β-dicarbonyl compounds with enamines, followed by cyclization. Variations of the Hantzsch pyridine synthesis can also be employed. These methods offer a convergent approach to constructing the pyridine ring with the desired substitution pattern.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common cause. Additionally, the formation of side products through competing reaction pathways, such as Michael addition or the formation of isomeric byproducts, can significantly reduce the yield of the desired product. Suboptimal stoichiometry of reactants and catalyst concentration can also lead to lower yields.
Q3: I am observing an impurity with a similar mass to my product in the mass spectrum. What could it be?
An impurity with a similar mass could be an isomer of this compound. Depending on the symmetry of your starting materials, cyclization could potentially occur in a different orientation, leading to a constitutional isomer. Careful analysis of NMR spectra (¹H and ¹³C) should help in elucidating the structure of the impurity and confirming the position of the methyl group.
Q4: How can I minimize the formation of side products?
Minimizing side product formation often involves careful control of reaction conditions. A slow, controlled addition of one reactant to another can help to prevent localized high concentrations that may favor side reactions. Optimizing the reaction temperature is also crucial; higher temperatures might accelerate the desired reaction but could also promote decomposition or the formation of undesired byproducts. The choice of solvent and catalyst can also significantly influence the reaction pathway.
Q5: What is the best method for purifying crude this compound?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and the impurities. Common solvents for recrystallization of polar compounds like hydroxypyridines include ethanol, methanol, water, or mixtures thereof. Column chromatography using silica gel can also be an effective method for separating the desired product from closely related impurities.
Troubleshooting Guide: Side Reactions
Side reactions are a common challenge in the synthesis of this compound. The following table outlines potential problems, their likely causes (side reactions), and suggested solutions.
| Problem | Possible Cause (Side Reaction) | Recommended Solution |
| Low Yield of Target Compound | Incomplete Cyclization: The reaction may stall at an open-chain intermediate. | - Increase reaction time or temperature.- Use a more effective dehydrating agent or catalyst to promote ring closure. |
| Formation of Michael Adducts: The enamine intermediate may undergo a 1,4-addition with the β-ketoester, leading to polymeric material. | - Maintain a lower reaction temperature.- Control the stoichiometry carefully, avoiding a large excess of the enamine. | |
| Presence of Multiple Spots on TLC | Formation of Isomeric Byproducts: Alternative cyclization pathways can lead to different isomers of the substituted pyridine. | - Modify the starting materials to favor the desired regioselectivity.- Optimize the reaction conditions (solvent, temperature, catalyst) to enhance the selectivity for the desired isomer. |
| Self-Condensation of Starting Materials: The β-ketoester can undergo self-condensation, especially under basic conditions. | - Add the base or catalyst slowly and at a controlled temperature.- Use a milder base or a non-basic catalyst if the reaction allows. | |
| Product is Difficult to Purify | Presence of Unreacted Starting Materials: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or HPLC.- Increase the reaction time or consider a slight excess of one of the reactants. |
| Hydrolysis of Ester Intermediates: If using ester-containing starting materials, hydrolysis can lead to carboxylic acid impurities. | - Ensure anhydrous reaction conditions.- Use non-aqueous workup procedures. | |
| Formation of Colored Impurities | Oxidation of Intermediates or Product: Dihydropyridine intermediates are prone to oxidation, and the final product can also be susceptible to air oxidation, leading to colored byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use an appropriate oxidizing agent in a controlled manner if a dihydropyridine intermediate is formed (as in the Hantzsch synthesis). |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the condensation of an enamine with a β-ketoester.
Materials:
-
Ethyl 2-methylacetoacetate
-
3-(Dimethylamino)acrolein
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Addition of Reactants: To this solution, add ethyl 2-methylacetoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Following this, add a solution of 3-(dimethylamino)acrolein (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether to remove any non-polar impurities.
-
Isolation: Adjust the pH of the aqueous layer to ~7 using a suitable base. The product may precipitate out of the solution. If not, concentrate the aqueous solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Visualizations
Main Synthesis Pathway
Caption: Main synthesis pathway for this compound.
Side Reaction: Michael Addition
Caption: Formation of Michael addition side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Enhancing the Biological Activity of 3-Methyl-4-hydroxypyridine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-Methyl-4-hydroxypyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities investigated for 3-hydroxypyridine-4-one derivatives?
A1: 3-Hydroxypyridine-4-one derivatives, which share a core structure with this compound, are primarily investigated for a range of biological activities. These include antimicrobial (antibacterial and antifungal), antioxidant, and enzyme inhibitory (e.g., anti-tyrosinase) properties.[1][2] Their potential as therapeutic agents stems from these diverse activities, addressing issues like drug resistance and oxidative stress.[3]
Q2: What is the general strategy for synthesizing 3-hydroxypyridine-4-one derivatives?
A2: A common strategy is a multi-step synthesis process. Often, it begins with a starting material like maltol, which is reacted with an aminobenzoic acid.[2][4] This is followed by esterification and subsequent reaction with hydrazine hydrate to form a key intermediate. Finally, this intermediate is reacted with various aldehydes or other reagents to produce the desired series of derivatives.[4]
Q3: Which structural features of 3-hydroxypyridine-4-one derivatives are important for their biological activity?
A3: The biological activity is significantly influenced by the nature and position of substituents on the aryl group attached to the core structure. For instance, an electron-donating methoxy group (-OCH3) at the meta position of a phenyl ring has been shown to enhance antibacterial activity against S. aureus and E. coli.[1][3] For anti-tyrosinase activity, a hydroxyl group at the para position of the phenyl ring appears to be favorable, possibly due to its structural similarity to L-tyrosine, the natural substrate of the enzyme.[2]
Q4: Are there any known challenges related to the stability or solubility of these compounds during experiments?
A4: While the provided literature does not extensively detail stability issues, researchers often face challenges with the solubility of organic compounds in aqueous buffers used for biological assays. It is common practice to dissolve the compounds in a solvent like DMSO first and then make further dilutions in the assay medium. The lipophilicity of the derivatives, influenced by their substituents, can affect their solubility and metabolic stability.[5]
Troubleshooting Guides
Problem: Low yields during the multi-step synthesis of 3-hydroxypyridine-4-one derivatives.
-
Potential Cause 1: Incomplete initial reaction. The initial reaction between maltol and an aminobenzoic acid requires reflux for an extended period (e.g., 72 hours) at a specific pH to proceed to completion.[2]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the pH is maintained around 5.0 and that the reflux is consistent.
-
-
Potential Cause 2: Inefficient esterification. The conversion of the carboxylic acid to a methyl ester can have low yields.[2]
-
Solution: Use a reliable coupling agent like 1,1'-carbonyldiimidazole (CDI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Ensure anhydrous (dry) solvents are used, as moisture can hydrolyze the reagents and intermediates.
-
-
Potential Cause 3: Degradation during workup. The final products or intermediates may be sensitive to purification conditions.
-
Solution: Use appropriate purification techniques such as recrystallization or column chromatography with a suitable solvent system. Avoid unnecessarily high temperatures during solvent evaporation.
-
Problem: Inconsistent or no antimicrobial activity observed in microdilution assays.
-
Potential Cause 1: Compound Precipitation. The derivative may not be fully soluble in the broth medium at the tested concentrations, leading to an inaccurate assessment of its Minimum Inhibitory Concentration (MIC).
-
Solution: First, dissolve the compound in a small amount of DMSO to create a stock solution before diluting it in the test medium. Run a solubility check by visually inspecting the wells for any precipitate. Include a solvent control (broth with DMSO) to ensure the solvent itself has no antimicrobial effect.
-
-
Potential Cause 2: Inappropriate Bacterial/Fungal Strain or Inoculum Size. The selected microorganisms may be resistant to this class of compounds, or the initial inoculum concentration might be too high.
-
Solution: Use standard, reference strains for initial screening (e.g., ATCC strains). Ensure the inoculum is standardized according to established protocols (e.g., 0.5 McFarland standard).
-
-
Potential Cause 3: Inactivation of the Compound. The compound may bind to components in the growth medium, reducing its effective concentration.
-
Solution: While challenging to mitigate, this can sometimes be assessed by comparing activity in different types of media (e.g., minimal vs. rich media).
-
Quantitative Data Summary
Table 1: Antimicrobial Activity of Selected 3-Hydroxypyridine-4-one Derivatives
| Compound | Substitution on Phenyl Ring | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) | MIC vs. C. albicans (μg/mL) |
| 6c | m-OCH₃ | 32 | 32 | >512 |
| Various Derivatives | - | - | - | 128 - 512 |
| Ampicillin (Ref.) | - | - | >64 | - |
Data sourced from studies on 3-hydroxypyridine-4-one derivatives.[1][3]
Table 2: Antioxidant and Anti-Tyrosinase Activity of Selected 3-Hydroxypyridine-4-one Derivatives
| Compound | Substitution on Phenyl Ring | Antioxidant Activity (DPPH Assay, EC₅₀ in μM) | Anti-Tyrosinase Activity (IC₅₀ in μM) |
| 6a | 3,4-di-OH | 2.21 | - |
| 6b | 4-OH, 3-OCH₃ | 17.49 | 25.82 |
| Kojic Acid (Ref.) | - | - | 16.69 |
| Quercetin (Ref.) | - | < 2.21 | - |
Data sourced from a study on new substituted 3-hydroxypyridine-4-one derivatives.[2]
Experimental Protocols
Protocol 1: General Synthesis of 3-Hydroxypyridine-4-one Derivatives[2][4]
Step 1: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid (Intermediate 3)
-
Combine maltol (1) (50 mmol) and 3-aminobenzoic acid (2) (50 mmol) in a mixture of 98 mL of water and 10 mL of ethanol.
-
Adjust the pH of the mixture to 5.0.
-
Reflux the mixture for 72 hours, monitoring the reaction's progress with TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with acetone to yield intermediate 3.
Step 2: Synthesis of Methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate (Intermediate 4)
-
Dissolve intermediate 3 (5 mmol) and CDI (9 mmol) in dry acetone (15 mL).
-
Separately, dissolve DMAP (0.5 mmol) in 7 mL of methanol.
-
Add the DMAP solution dropwise to the solution from Step 2.1.
-
Stir the mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane (3x), dry the combined organic layers with Na₂SO₄, and evaporate the solvent to obtain intermediate 4.
Step 3: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide (Intermediate 5)
-
Dissolve intermediate 4 in methanol.
-
Add hydrazine hydrate to the solution.
-
React to form the desired acyl hydrazide intermediate 5.
Step 4: Synthesis of Final Derivatives (e.g., Schiff bases)
-
Dissolve intermediate 5 in a suitable solvent.
-
Add a substituted benzaldehyde.
-
Add a catalytic amount of an acid (e.g., acetic acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter the precipitate, and wash with a cold solvent (e.g., ethanol) to obtain the final product.
Protocol 2: Broth Microdilution Method for MIC Determination[1][3]
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, add 100 μL of appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to each well.
-
Add 100 μL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, then dilute it to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add 100 μL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations: Workflows and Mechanisms
Caption: General multi-step synthesis workflow for 3-hydroxypyridine-4-one derivatives.
Caption: Experimental workflow for biological screening and lead compound identification.
Caption: Conceptual diagram of enzyme inhibition by a 3-hydroxypyridine-4-one derivative.
References
- 1. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Degradation pathways of 3-Methyl-4-hydroxypyridine under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Methyl-4-hydroxypyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
Based on the chemistry of the pyridine ring and related compounds, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Hydrolysis under neutral conditions is generally slow for this class of compounds, but can be forced under acidic or basic conditions. Thermal degradation is also possible at elevated temperatures.
Q2: I am not seeing any degradation of this compound in my forced degradation study. What could be the issue?
There are several potential reasons for observing no degradation:
-
Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation within the timeframe of your experiment.
-
High Stability of the Molecule: this compound may be inherently stable under the tested conditions.
-
Analytical Method Not Indicating Stability: Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Ensure your method is validated for stability indication.
-
Incorrect Sample Preparation: Issues with sample dilution, solvent choice, or pH adjustment can affect the degradation rate.
Q3: My degradation results are not reproducible. What are the common causes of variability?
Lack of reproducibility in degradation studies can stem from:
-
Inconsistent Experimental Conditions: Small variations in temperature, pH, light exposure, or the concentration of reagents can significantly impact degradation rates.
-
Sample Handling: Differences in sample preparation, storage, and analysis timing can introduce variability.
-
Impurity Profile of the Starting Material: The presence of impurities can sometimes catalyze or inhibit degradation reactions.
-
Analytical Method Variability: Inconsistent performance of the analytical instrumentation or variations in the execution of the analytical method.
Q4: How can I identify the degradation products of this compound?
A combination of analytical techniques is typically employed for the identification and structural elucidation of degradation products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and identifying degradants based on their mass-to-charge ratio and fragmentation patterns. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required, which may necessitate isolation of the degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
-
Problem: Observing unexpected peaks in the HPLC chromatogram of a stressed sample.
-
Possible Causes & Solutions:
-
Degradation Products: These are the peaks of interest. Proceed with characterization and identification.
-
Impurities from Reagents: Run a blank injection of the stress medium (e.g., acid, base, or oxidizing agent solution) to check for interfering peaks.
-
Interaction with Excipients (for drug products): If working with a formulation, excipients may degrade or interact with the active pharmaceutical ingredient (API). Analyze placebo samples under the same stress conditions.
-
Sample Contamination: Ensure proper cleaning of vials, syringes, and other labware.
-
Issue 2: Mass Imbalance in Degradation Studies
-
Problem: The sum of the assay of the parent compound and the percentage of all degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, or rely on mass spectrometry.
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Precipitation of Degradants: Degradation products may be insoluble in the analytical mobile phase and precipitate in the sample vial or on the column.
-
Incomplete Elution: Some degradants may be strongly retained on the HPLC column. A thorough column wash after each run is recommended.
-
Experimental Protocols
The following are general protocols for forced degradation studies on this compound. The specific conditions should be optimized based on the stability of the molecule.
Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified intervals, withdraw a sample and dilute for immediate analysis to prevent further degradation.
-
Photodegradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Light Exposure:
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Analysis: Analyze the exposed and control samples at appropriate time points.
Thermal Degradation
-
Sample Preparation: Place the solid this compound powder in a controlled temperature and humidity chamber.
-
Heat Exposure:
-
Expose the solid sample to a temperature of 70°C for 7 days.
-
-
Analysis: At the end of the study, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
Data Presentation
The following tables are templates for summarizing quantitative data from degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl | 24 hours | 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 24 hours | Room Temp | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Data] | [Data] | [Data] |
| Photolytic | 1.2 mil. lux hr | Room Temp | [Data] | [Data] | [Data] |
| Thermal (Solid) | 7 days | 70°C | [Data] | [Data] | [Data] |
Table 2: Chromatographic Purity of this compound Under Stress Conditions
| Stress Condition | Retention Time of Parent (min) | Peak Area of Parent (%) | Total Peak Area of Degradants (%) | Mass Balance (%) |
| Initial (t=0) | [Data] | [Data] | [Data] | 100 |
| 0.1 M HCl | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ | [Data] | [Data] | [Data] | [Data] |
| Photolytic | [Data] | [Data] | [Data] | [Data] |
| Thermal (Solid) | [Data] | [Data] | [Data] | [Data] |
Visualizations
The following diagrams illustrate the proposed degradation pathways and a general experimental workflow.
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Validation & Comparative
A Comparative Guide to Hydroxypyridinone-Based Iron Chelators: Focus on Deferiprone
For researchers and professionals in drug development, the selection of an appropriate iron chelator is a critical decision driven by efficacy, safety, and mechanism of action. This guide provides a detailed comparison of 3-hydroxypyridin-4-one derivatives as iron chelators, with a primary focus on the clinically approved drug, Deferiprone. While "3-Methyl-4-hydroxypyridine" is a foundational chemical structure, Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) is the well-characterized and widely studied iron chelator from this class. This guide will delve into the experimental data supporting Deferiprone's efficacy and compare its properties to other hydroxypyridinone analogues where data is available.
Introduction to Hydroxypyridinone Iron Chelators
Iron is essential for numerous physiological processes, but its excess can be highly toxic, leading to organ damage through the generation of reactive oxygen species. Iron chelators are molecules that bind to iron, facilitating its excretion from the body. The 3-hydroxypyridin-4-ones are a class of orally active iron chelators known for their high affinity and selectivity for ferric iron (Fe³⁺). Deferiprone, the most prominent member of this class, has been instrumental in the management of transfusional iron overload, particularly in patients with thalassemia major.
Deferiprone: Mechanism of Action
Deferiprone is a bidentate ligand, meaning that two of its molecules bind to a single iron ion. However, it forms a stable 3:1 complex with ferric iron, where three Deferiprone molecules surround one iron ion.[1][2] This neutral complex is water-soluble and is primarily excreted through the urine, often giving it a reddish-brown color which indicates the removal of iron.[3]
A key feature of Deferiprone is its ability to penetrate cell membranes and chelate intracellular iron, including iron from ferritin and the labile iron pool.[2][4] This is particularly significant for removing iron from vital organs like the heart, where iron-induced cardiotoxicity is a major concern for patients with iron overload.[5]
Comparative Physicochemical and Efficacy Data
The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration at a defined pH (typically 7.4) and ligand/metal concentrations. A higher pFe³⁺ value indicates a stronger affinity for iron.
| Property | Deferiprone (CP20) | Reference |
| IUPAC Name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | [3] |
| Molecular Formula | C₇H₉NO₂ | [6] |
| Molecular Weight | 139.15 g/mol | [6] |
| Melting Point | 272-278 °C | [3] |
| Solubility in Water | 16–18 g/L at 24°C | [6] |
| log K (Fe³⁺ stability constant) | 35 | [7] |
| pFe³⁺ | ~20.6 | [8] |
| Chelation Ratio (Ligand:Fe³⁺) | 3:1 | [1][2] |
| Primary Route of Excretion | Urine | [2][3] |
Clinical Efficacy of Deferiprone
Clinical studies have demonstrated the efficacy of Deferiprone in reducing iron overload. For instance, in pediatric patients with transfusional iron overload, Deferiprone treatment led to a significant decline in serum ferritin levels from a baseline of 4,677.8 ± 1,130.9 µg/L to 3,363.9 ± 1,149.7 µg/L at the end of the treatment course.[9]
A comparative study of Deferiprone and Deferoxamine (another iron chelator) in thalassemia major patients showed that Deferiprone was as effective as Deferoxamine in reducing serum ferritin levels over a 24-month period.[10] Patients on Deferiprone (75 mg/kg/d) saw their serum ferritin drop from an initial mean of 3663 ± 566 µg/l to 2599 ± 314 µg/l at 6 months.[10]
Furthermore, magnetic resonance imaging (MRI) T2* techniques have shown that oral Deferiprone is more effective than subcutaneous Deferoxamine in removing myocardial iron.[5][11] In one study, the Deferiprone group had significantly less myocardial iron and higher ejection fractions compared to the Deferoxamine group.[5]
Experimental Protocols
Determination of Iron Chelation Efficacy (pFe³⁺)
The pFe³⁺ value is a critical parameter for comparing the iron-chelating efficiency of different compounds under physiological conditions. It is typically determined using spectrophotometric or potentiometric titrations.
Methodology: Spectrophotometric Titration
-
Preparation of Solutions: Prepare stock solutions of the chelator, FeCl₃, and a suitable buffer (e.g., HEPES) at a constant ionic strength (e.g., 0.1 M KCl).
-
Titration: A solution of the chelator is titrated with a standardized solution of FeCl₃ at a constant temperature (e.g., 25°C) and pH (e.g., 7.4).
-
Data Acquisition: The absorbance of the solution is measured at various wavelengths after each addition of the iron solution. The formation of the iron-chelator complex results in a change in the absorption spectrum.
-
Data Analysis: The stability constants (β) of the iron-chelator complexes are calculated from the titration data using specialized software. The pFe³⁺ is then calculated using the formula: pFe³⁺ = -log[Fe³⁺]free under defined conditions of total iron and total ligand concentrations.
In Vivo Evaluation of Iron Chelation in an Animal Model
Animal models, such as iron-overloaded rats, are used to assess the in vivo efficacy of iron chelators.
Methodology: Radioiron Probe Studies in Rats
-
Induction of Iron Overload: Rats are subjected to a diet high in iron or receive repeated injections of iron dextran to induce a state of iron overload.
-
Radiolabeling of Iron Stores: Specific iron pools (e.g., hepatocellular or reticuloendothelial) can be labeled using radioisotopes of iron (e.g., ⁵⁹Fe).
-
Chelator Administration: The test chelator (e.g., Deferiprone) is administered to the iron-overloaded rats, typically orally or via injection.
-
Sample Collection: Urine and feces are collected over a defined period (e.g., 24-48 hours).
-
Quantification of Iron Excretion: The amount of radioiron excreted in the urine and feces is measured using a gamma counter.
-
Data Analysis: The efficacy of the chelator is determined by the amount of iron excreted compared to a control group that did not receive the chelator.
Visualizing the Context of Iron Chelation
To better understand the environment in which these chelators operate, the following diagrams illustrate the cellular iron metabolism pathway and a typical workflow for evaluating iron chelator efficacy.
Caption: Cellular iron uptake and the mechanism of action of Deferiprone.
Caption: A typical experimental workflow for the development of an iron chelator.
Conclusion
Deferiprone stands as a clinically effective oral iron chelator, particularly valuable for its ability to remove excess iron from the heart. Its mechanism of forming a stable, excretable complex with intracellular iron is well-established. The development of new hydroxypyridinone-based chelators continues, with researchers aiming to improve upon the efficacy and safety profile of existing drugs. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of such novel compounds, with the ultimate goal of providing better therapeutic options for patients suffering from iron overload disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. macsenlab.com [macsenlab.com]
- 4. researchgate.net [researchgate.net]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe3+ values [ouci.dntb.gov.ua]
- 9. Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients: Evidence-based Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Methyl-4-hydroxypyridine Derivatives Against Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Among the promising candidates, 3-Methyl-4-hydroxypyridine derivatives, particularly 3-hydroxypyridine-4-ones, have demonstrated notable efficacy against a range of bacterial strains. This guide provides an objective comparison of the antibacterial performance of these derivatives, supported by experimental data, detailed methodologies, and a visual representation of their mechanism of action.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 3-hydroxypyridine-4-one derivatives against selected Gram-positive and Gram-negative bacterial strains.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 6c | Staphylococcus aureus | 32[1][2][3] | Ampicillin | >32 |
| Escherichia coli | 32[1][2][3] | Ampicillin | >32 | |
| Compound with ortho-nitro group | Staphylococcus aureus | 32[1] | Ampicillin | Not specified |
| Escherichia coli | 32[1] | Ampicillin | Not specified | |
| Compound with para-nitro group | Staphylococcus aureus | 32[1] | Ampicillin | Not specified |
| Escherichia coli | 32[1] | Ampicillin | Not specified | |
| Compound with para-methoxy group | Staphylococcus aureus | 32[1] | Ampicillin | Not specified |
| Escherichia coli | 32[1] | Ampicillin | Not specified | |
| Compound with ortho-methoxy group | Staphylococcus aureus | 64[1] | Ampicillin | Not specified |
| Escherichia coli | 64[1] | Ampicillin | Not specified | |
| Compound with ortho-chloro group | Staphylococcus aureus | 64[1] | Ampicillin | Not specified |
| Escherichia coli | 64[1] | Ampicillin | Not specified | |
| Compound with para-chloro group | Staphylococcus aureus | 64[1] | Ampicillin | Not specified |
| Escherichia coli | 64[1] | Ampicillin | Not specified | |
| Compound with ortho-hydroxy group | Staphylococcus aureus | 64[1] | Ampicillin | Not specified |
| Escherichia coli | 64[1] | Ampicillin | Not specified | |
| Compound with para-hydroxy group | Staphylococcus aureus | 64[1] | Ampicillin | Not specified |
| Escherichia coli | 64[1] | Ampicillin | Not specified |
Experimental Protocols: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) values presented in this guide were determined using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Materials
-
Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Stock solutions of this compound derivatives dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
Inoculum Preparation
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Serial Dilutions
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the test compound to the first well of each row, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the test compound.
Inoculation and Incubation
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Include a growth control (wells with bacteria and broth but no test compound) and a sterility control (wells with broth only).
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
Determination of MIC
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Mandatory Visualization: Mechanism of Action and Experimental Workflow
The primary antibacterial mechanism of 3-hydroxypyridine-4-one derivatives is believed to be their ability to chelate ferric iron (Fe³⁺), an essential nutrient for bacterial growth and proliferation. By sequestering iron from the environment, these compounds effectively starve the bacteria, leading to the inhibition of crucial metabolic processes.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of antibacterial action via iron chelation.
References
Structure-Activity Relationship of 3-Methyl-4-hydroxypyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this structure have demonstrated a wide spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Comparative Biological Activities
The biological activity of this compound analogs is significantly influenced by the nature of the substituent at the 4-position of the pyridine ring. Modifications at this position, converting the hydroxyl group into ethers, thioethers, or amino functionalities, have yielded compounds with distinct pharmacological profiles.
Neuroprotective Activity
A prominent therapeutic area for these analogs is in the management of neurodegenerative diseases. Certain derivatives have shown potent activity as potassium channel blockers, a mechanism relevant to conditions like multiple sclerosis. For instance, 3-methyl-4-aminopyridine has demonstrated significant potency in blocking voltage-gated potassium channels.
Table 1: Potassium Channel Blocking Activity of 3-Methyl-4-aminopyridine Analogs
| Compound | R | IC50 (µM) vs. Shaker K+ channel | Reference |
| 4-Aminopyridine (4-AP) | H | 230 ± 20 | [1] |
| 3-Methyl-4-aminopyridine (3-Me-4-AP) | CH3 | 34 ± 3 | [1] |
| 3-Methoxy-4-aminopyridine | OCH3 | 980 ± 100 | [1] |
| 3-(Trifluoromethyl)-4-aminopyridine | CF3 | 740 ± 80 | [1] |
The data clearly indicates that the presence of a methyl group at the 3-position enhances the potassium channel blocking activity by approximately 7-fold compared to the parent compound, 4-aminopyridine. In contrast, the introduction of methoxy or trifluoromethyl groups at the same position leads to a significant decrease in potency.[1]
Furthermore, some dihydropyridine analogs have exhibited neuroprotective effects through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and blockade of L-type voltage-dependent calcium channels.[2]
Anti-inflammatory Activity
Derivatives of 3-hydroxypyridine-4-one have been investigated for their anti-inflammatory properties. These compounds are believed to exert their effects, at least in part, through their iron-chelating properties, which can modulate the activity of iron-dependent enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
Antioxidant and Antimicrobial Activities
The antioxidant potential of 3-hydroxypyridine-4-one derivatives has been evaluated using assays such as the DPPH radical scavenging method. Their antimicrobial activity has also been assessed against various bacterial and fungal strains. The nature and position of substituents on the aryl portion of these molecules play a crucial role in determining their efficacy.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Protocol:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compounds are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The formation of dopachrome can be monitored spectrophotometrically at approximately 475 nm.
Protocol:
-
A solution of mushroom tyrosinase in phosphate buffer (e.g., pH 6.8) is prepared.
-
A solution of L-DOPA (substrate) in the same buffer is prepared.
-
Various concentrations of the test compounds are prepared.
-
The test compound is pre-incubated with the tyrosinase solution for a specific time.
-
The reaction is initiated by adding the L-DOPA solution.
-
The change in absorbance at 475 nm is measured over time using a spectrophotometer.
-
A control reaction without the inhibitor is also performed.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Protocol:
-
A stock solution of the test compound is prepared.
-
Serial two-fold dilutions of the compound are made in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Each well is inoculated with the microbial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs can be attributed to their interaction with various cellular signaling pathways.
Neuroprotection via GSK-3β Inhibition and Calcium Channel Blockade
Certain dihydropyridine analogs exert their neuroprotective effects by modulating intracellular signaling cascades. Inhibition of GSK-3β can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Blockade of L-type voltage-dependent calcium channels can prevent excessive calcium influx, which can trigger apoptotic pathways in neurons.
Caption: Neuroprotective signaling pathways modulated by dihydropyridine analogs.
Experimental Workflow for SAR Studies
The systematic exploration of the structure-activity relationship of this compound analogs typically follows a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical experimental workflow for structure-activity relationship studies.
References
A Comparative Guide to the In Vivo Neuroprotective Efficacy of 3-Methyl-4-hydroxypyridine and a Novel Derivative in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of 3-Methyl-4-hydroxypyridine and its derivative, 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA), in animal models of ischemic stroke. The performance of these compounds is compared with other promising neuroprotective agents currently under investigation. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanisms of action to aid in the evaluation and development of novel stroke therapies.
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective therapies. This guide focuses on the in vivo validation of this compound derivatives, a class of compounds known for their antioxidant properties. We present a detailed comparison of a novel derivative, 3-EA, with several other neuroprotective candidates, including N,N-dimethyltryptamine (DMT), an eNOS-mimicking nanomaterial, MLC1501, and the neuroprotective peptide NA-1 (Nerinetide). The presented data highlights the potential of these compounds to reduce infarct volume and improve neurological outcomes in preclinical stroke models.
Quantitative Comparison of Neuroprotective Agents
The following table summarizes the in vivo efficacy of 3-EA and alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | Sprague-Dawley Rats | 18.0 mg/kg, intravenous, daily for 7 days | - Decreased severity of neurological deficit - Preservation of cortical neuron population - Maintained antioxidant capacity of damaged tissues | [1] |
| N,N-dimethyltryptamine (DMT) | Wistar Rats | 1 mg/kg IP bolus + 2 mg/kg/h for 24h | - Significantly lower ischemic lesion volume (p = 0.0373) - Better functional recovery (p = 0.0084) | [2][3][4][5] |
| eNOS-mimicking Nanomaterial | Animal Models (unspecified) | Not specified | - Significant neurological improvement - Reduced infarct volumes - Attenuated neuroinflammation | [6] |
| MLC1501 | Mice | Not specified | - Reduced infarct volume - Improved neurological score | [7] |
| NA-1 (Nerinetide) | Primates | Not specified | - Reduced stroke and improved functional outcome | [8] |
Detailed Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the validation of neuroprotective agents. The most frequently cited model in the reviewed literature is the transient Middle Cerebral Artery Occlusion (MCAO) model in rodents.
Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats
Objective: To induce a focal cerebral ischemia mimicking human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microvascular clips
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the CCA. A temporary ligature is placed on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Period: The filament is typically left in place for 60-120 minutes to induce ischemia.
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.
Drug Administration: The neuroprotective agent or vehicle is typically administered intraperitoneally (IP) or intravenously (IV) at a predetermined time point before, during, or after the MCAO procedure. The specific timing and dosage are critical parameters that vary between studies.
Visualization of Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of 3-Hydroxypyridine Derivatives
The neuroprotective effects of 3-hydroxypyridine derivatives are primarily attributed to their antioxidant and anti-apoptotic properties. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of 3-hydroxypyridine derivatives.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of a compound in an MCAO rodent model.
Caption: Standard workflow for in vivo neuroprotection studies.
Signaling Pathway of N,N-dimethyltryptamine (DMT) in Neuroprotection
DMT is proposed to exert its neuroprotective effects through the activation of the Sigma-1 receptor (Sig-1R), leading to anti-inflammatory and anti-apoptotic effects.
Caption: DMT's neuroprotective signaling pathway.
Conclusion
The in vivo data presented in this guide suggests that this compound derivatives, particularly the novel compound 3-EA, hold significant promise as neuroprotective agents for the treatment of ischemic stroke. Their antioxidant and anti-apoptotic mechanisms of action are well-supported by preclinical evidence. When compared to other emerging neurotherapeutics, 3-hydroxypyridine derivatives demonstrate a competitive efficacy profile.
However, it is crucial to acknowledge that the presented data is derived from various studies with inherent differences in experimental design. For a definitive comparison, head-to-head in vivo studies under standardized conditions are warranted. Further research should focus on dose-optimization, therapeutic window assessment, and long-term functional outcome studies to facilitate the clinical translation of these promising neuroprotective compounds. This guide serves as a valuable resource for researchers and drug developers in navigating the landscape of preclinical stroke therapies and identifying promising candidates for further investigation.
References
- 1. N,N-dimethyltryptamine mitigates experimental stroke by stabilizing the blood-brain barrier and reducing neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. newatlas.com [newatlas.com]
- 6. bioengineer.org [bioengineer.org]
- 7. moleac.com [moleac.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Synthetic Routes to 3-Methyl-4-hydroxypyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 3-Methyl-4-hydroxypyridine, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative analysis of the most prominent synthetic routes, offering experimental data, detailed protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method based on factors such as yield, scalability, and starting material availability.
Comparison of Key Synthesis Methods
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and disadvantages. The following table summarizes the quantitative data for the most common methods.
| Synthesis Method | Starting Material(s) | Key Intermediates | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Multi-step from 3-Picoline | 3-Methylpyridine (3-Picoline) | 3-Methylpyridine-1-oxide, 3-Methyl-4-nitropyridine-1-oxide | 50-60% (est.) | High | Readily available starting material, well-established reactions. | Multi-step process, use of strong acids and nitrating agents. |
| From Maltol | Maltol and Ammonia | - | Moderate (est.) | Varies | Potentially a single-step synthesis. | Requires elevated temperature and pressure, yield can be variable. |
| Elbs Persulfate Oxidation | 3-Methyl-4-pyridone | - | Low | Fair | Direct hydroxylation. | Typically low yields, harsh reaction conditions. |
Detailed Experimental Protocols
Method 1: Multi-step Synthesis from 3-Picoline
This is a well-documented and reliable route that proceeds through two key intermediates.
Step 1: Synthesis of 3-Methylpyridine-1-oxide
-
Protocol: In a round-bottom flask, 200 g (2.15 moles) of freshly distilled 3-methylpyridine is mixed with 600-610 ml of glacial acetic acid. To this solution, 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide is added with shaking. The mixture is then heated in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C. After the reaction period, excess acetic acid and water are removed under reduced pressure. The resulting product is distilled under vacuum.[1]
-
Yield: 175-180 g (73-77%).[1]
Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
-
Protocol: 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 ml of cold (0–5°C) sulfuric acid in a flask immersed in an ice-salt bath. The mixture is cooled to about 10°C, and 495 ml of fuming yellow nitric acid (sp. gr. 1.50) is added in portions. The flask is fitted with a condenser and slowly heated in an oil bath to 95–100°C over 25–30 minutes. A vigorous exothermic reaction will commence, which should be controlled with an ice-water bath. After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours. The reaction mixture is then cooled and poured onto crushed ice. The product is precipitated by the addition of sodium carbonate, collected by filtration, and extracted with chloroform. The product is recrystallized from acetone.[1]
-
Yield: 178–187 g (70–73%).[1]
Step 3: Reduction to this compound
-
Protocol: The reduction of the nitro group and the N-oxide can be achieved through catalytic hydrogenation. 3-Methyl-4-nitropyridine-1-oxide is dissolved in a suitable solvent such as ethanol or acetic acid and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.
Method 2: Synthesis from Maltol
This method offers a potentially more direct route to the target molecule.
-
Protocol: Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is reacted with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed pressure vessel. The reaction mixture is heated to a temperature typically ranging from 150 to 180°C for several hours. After cooling, the reaction vessel is opened, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography.
-
Note: While the reaction of maltol with primary amines to form N-substituted pyridinones is documented, a specific experimental protocol with yield and purity data for the direct reaction with ammonia to form this compound is not detailed in the available search results. The feasibility of this route is inferred from analogous reactions.
Method 3: Elbs Persulfate Oxidation
This method involves the direct hydroxylation of a pyridone precursor.
-
Protocol: The Elbs oxidation of 4-pyridone to 3-hydroxy-4-pyridone involves treating the 4-pyridone with an alkaline solution of potassium persulfate.[2] A similar procedure could be adapted for 3-methyl-4-pyridone. The pyridone is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide), and potassium persulfate is added portion-wise while controlling the temperature. After the reaction is complete, the mixture is neutralized, and the product is extracted.
-
Note: The Elbs oxidation is known for its characteristically low yields, often less than 10% for the parent 4-pyridone. While modifications can improve yields for some substrates, this method is generally not preferred for large-scale synthesis of 3-hydroxypyridines. No specific yield data for the oxidation of 3-methyl-4-pyridone was found in the search results.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described.
Caption: Multi-step synthesis of this compound from 3-Picoline.
Caption: Proposed one-step synthesis of this compound from Maltol.
Caption: Elbs persulfate oxidation route to this compound.
References
In Silico Modeling of 3-Methyl-4-hydroxypyridine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted bioactivity of 3-Methyl-4-hydroxypyridine and its derivatives based on available in silico modeling and experimental data from closely related compounds. Due to a lack of extensive direct experimental data on this compound, this guide leverages data from various 3-hydroxypyridine-4-one analogs to forecast its potential therapeutic activities and compares them with established agents.
Predicted Bioactivity Profile of this compound and Its Analogs
In silico models, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in predicting the biological activity of novel compounds.[1] These computational techniques help in prioritizing synthesis and testing, thereby accelerating drug discovery.[2] The bioactivity of this compound can be inferred from studies on its derivatives, which have shown promising antimicrobial, antioxidant, and enzyme-inhibiting properties.
Antimicrobial Activity
Derivatives of 3-hydroxypyridine-4-one have been synthesized and evaluated for their antimicrobial effects against a range of pathogens. The data suggests that the core structure is a viable scaffold for developing new antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of 3-Hydroxypyridine-4-one Derivatives
| Compound/Alternative | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 3-Hydroxypyridine-4-one derivative (6c) | Staphylococcus aureus | 32 | [3] |
| Escherichia coli | 32 | [3] | |
| Ampicillin (Reference) | Staphylococcus aureus | >32 | [3] |
| Escherichia coli | >32 | [3] | |
| 3-Hydroxypyridine-4-one derivatives | Candida albicans | 128-512 | |
| Aspergillus niger | 128-512 |
Antioxidant Activity
The antioxidant potential of 3-hydroxypyridine-4-one derivatives has been assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of hydroxyl groups on the pyridine ring is believed to contribute to this activity.
Table 2: Comparative Antioxidant Activity of 3-Hydroxypyridine-4-one Derivatives
| Compound/Alternative | Assay | IC50 / EC50 | Reference |
| 3-Hydroxypyridine-4-one derivative (6a) | DPPH | EC50 = 2.21 µM | [4] |
| 3-Hydroxypyridine-4-one derivative (6b) | DPPH | EC50 = 17.49 µM | [4] |
| Quercetin (Reference) | DPPH | - | [4] |
| 3-Hydroxypyridine-4-one derivative (Va) | DPPH | IC50 = 0.013 mg/mL | [5] |
Enzyme Inhibitory Activity
In silico and in vitro studies have demonstrated the potential of 3-hydroxypyridine-4-one derivatives to inhibit specific enzymes, such as tyrosinase and acetylcholinesterase, suggesting their potential in treating hyperpigmentation and neurodegenerative disorders, respectively.
Table 3: Comparative Enzyme Inhibitory Activity
| Compound/Alternative | Target Enzyme | IC50 | Reference |
| 3-Hydroxypyridine-4-one derivative (6b) | Tyrosinase | 25.82 µM | [4] |
| Kojic Acid (Reference) | Tyrosinase | Comparable to 6b | [4] |
| 3-Hydroxypyridine-4-one derivative (VIId) | Acetylcholinesterase | 143.090 nM | [6] |
| Donepezil (Reference) | Acetylcholinesterase | < 143.090 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of protocols commonly used in the evaluation of 3-hydroxypyridine derivatives.
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 1.5 × 10^8 CFU/mL).[7]
-
Preparation of Test Compounds: The synthesized compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the test compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). The EC50 or IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., mushroom tyrosinase) and its substrate (e.g., L-DOPA) are prepared in a suitable buffer.
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution for a short period.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of the product is monitored over time by measuring the change in absorbance at a specific wavelength. The rate of reaction is calculated.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from a dose-response curve.[4]
Visualizing In Silico Workflows and Mechanisms
Graphviz diagrams are used to illustrate the logical flow of in silico modeling and potential biological pathways.
Caption: A generalized workflow for in silico bioactivity prediction.
Caption: A simplified model of competitive enzyme inhibition.
Caption: Relationship between the core structure and bioactive derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Cross-Validation of Analytical Methods for 3-Methyl-4-hydroxypyridine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Methyl-4-hydroxypyridine and its structural analogs. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the closely related compound, 2-ethyl-6-methyl-3-hydroxypyridine (EMHP). This is supplemented with representative Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry methods for other pyridine derivatives to provide a comparative framework for analytical method development and validation.
Comparative Summary of Analytical Techniques
The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the presented methods.
| Parameter | HPLC-MS/MS (for EMHP) | GC-MS (Representative) | UV-Vis Spectrophotometry (Representative) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Chromatographic separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | Very High | High | Low to Medium |
| Sensitivity (LOD/LOQ) | Very High (LOD: Not Reported, LOQ: 1 ng/g)[1] | High (LOD: 1.50 ng/mL, LOQ: 5.00 ng/mL for hydroxyzine and cetirizine) | Low (LOD: 0.5476 µg/mL, LOQ: 1.6594 µg/mL for Caffeine)[2] |
| Linearity Range | 1 - 1500 ng/g[1] | 5.00 - 1000.0 ng/mL for hydroxyzine and cetirizine | 3 - 18 µg/mL for Caffeine[2] |
| Accuracy (% Recovery) | 93.8% - 108.7%[1] | 87.2% - 103.8% for hydroxyzine and cetirizine | Not explicitly reported in the provided context. |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[1] | Intra-day: < 9.9%, Inter-day: < 6.5% for hydroxyzine and cetirizine | Not explicitly reported in the provided context. |
| Sample Preparation | Protein precipitation, homogenization. | Solid-phase extraction, derivatization.[3] | Simple dilution.[2] |
| Analysis Time | ~2.0 min per sample[1] | Varies depending on the chromatographic method. | Rapid |
| Instrumentation Cost | High | High | Low |
| Expertise Required | High | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for 2-ethyl-6-methyl-3-hydroxypyridine (EMHP)
This method, validated for the quantification of EMHP in rat brain tissue, represents a highly sensitive and selective approach that can be adapted for this compound.[1]
a. Sample Preparation (Rat Brain Tissue)
-
Homogenize brain tissue using a bead beating homogenizer.
-
Spike the blank brain tissue with EMHP reference standard and an internal standard (IS), such as amantadine, either before or after the homogenization step.[1]
-
Perform protein precipitation to remove interfering macromolecules.
b. Chromatographic Conditions
-
Column: Zorbax Eclipse Plus C18 (1.8 μm, 2.1 × 50 mm).[1]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[1]
-
Total Run Time: 2.0 min.[1]
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Ionization.[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]
-
Ion Transitions:
d. Validation Parameters The method was validated for selectivity, linearity, accuracy, precision, matrix effects, and stability.[1]
-
Linearity: The method was linear over the range of 1 to 1500 ng/g.[1]
-
Lower Limit of Quantification (LLOQ): 1 ng/g.[1]
-
Upper Limit of Quantification (ULOQ): 1500 ng/g.[1]
References
Comparative Study of the Metal Chelating Properties of 3-Hydroxypyridin-4-ones
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the metal chelating properties of 3-hydroxypyridin-4-ones (3,4-HPOs), a prominent class of chelating agents. It offers a comparison with other established chelators, supported by quantitative data and detailed experimental protocols for researchers in drug development and related scientific fields.
Introduction to 3-Hydroxypyridin-4-ones (3,4-HPOs)
3-Hydroxypyridin-4-ones are a family of heterocyclic compounds recognized as excellent building blocks for a variety of metal chelating agents.[1][2] They are particularly known for their high affinity for hard metal ions, such as iron (Fe³⁺) and aluminum (Al³⁺).[1] The pyridinone ring is relatively easy to synthesize and can be modified to create multidentate chelators (e.g., bidentate, hexadentate) to enhance stability and selectivity.[2][3] This versatility has led to their development for a range of biological, medical, and environmental applications.[1]
A significant milestone in the application of this class of compounds was the approval of Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), an orally active bidentate chelator, for the treatment of iron overload, offering an alternative to the parenterally administered Deferoxamine.[1]
Comparative Analysis of Iron Chelating Agents
The primary clinical application of 3,4-HPOs is in chelation therapy for iron overload, a condition that can arise from blood transfusions in patients with thalassemia or sickle cell disease.[4][5] The efficacy of these agents is often compared to other approved iron chelators: Deferoxamine (DFO) and Deferasirox (DFX).
-
Deferiprone (DFP): As a 3,4-HPO, DFP is an orally administered bidentate ligand that forms a 3:1 complex with iron.[3] Studies suggest it is particularly effective in removing iron from the heart.[5][6]
-
Deferoxamine (DFO): The long-standing standard of care, DFO is a hexadentate chelator that must be administered via slow subcutaneous or intravenous infusion, which can lead to poor patient compliance.[5] It is considered highly effective at reducing liver iron concentrations.[6]
-
Deferasirox (DFX): Another orally active chelator, DFX is a tridentate ligand that forms a 2:1 complex with iron. While effective, some studies suggest it may carry a higher risk of adverse events compared to Deferiprone.[4]
Meta-analyses comparing these three agents have shown varying results, with some indicating no significant difference in reducing overall serum ferritin levels, while others highlight the specific advantages of each drug for different organs.[5][7] For instance, one analysis concluded that Deferiprone was superior for controlling myocardial iron load, while Deferoxamine was more capable in managing hepatic iron.[6]
Quantitative Comparison of Chelating Properties
The effectiveness of a chelating agent is quantified by its metal-ligand stability constants (log β) and its pM value (e.g., pFe³⁺). The stability constant represents the strength of the metal-ligand complex, while the pFe³⁺ value indicates the chelator's ability to bind Fe³⁺ at a physiological pH of 7.4, providing a more biologically relevant measure of efficacy. A higher pFe³⁺ value signifies a more potent chelator under physiological conditions.
| Chelator/Ligand Class | Type | Target Ion | Stability Constant (log β) | pFe³⁺ | Reference |
| 3-Hydroxypyridin-4-ones | |||||
| Deferiprone (DFP) | Bidentate | Fe³⁺ | 37.4 | ~20 | [3] |
| CP254 | Hexadentate | Fe³⁺ | 33.2 | 27.24 | [8] |
| Tripodal 3,4-HOPO | Hexadentate | Fe³⁺ | - | >26 | [9] |
| 1,2-dimethyl-3-hydroxypyridin-4-one | Bidentate | Cu²⁺ | 21.7 | - | [10] |
| Other Iron Chelators | |||||
| Deferoxamine B (DFO) | Hexadentate | Fe³⁺ | 30.6 | 26.6 | |
| Deferasirox (DFX) | Tridentate | Fe³⁺ | >35 (for 2:1 complex) | 22.5 |
Note: Values can vary slightly depending on experimental conditions. Data for DFO and DFX are compiled from established literature for comparative purposes.
Signaling Pathways and Experimental Workflows
Mechanism of Iron Chelation by 3,4-HPOs
3-Hydroxypyridin-4-ones are typically bidentate ligands, meaning they use two atoms to bind to a central metal ion. To satisfy the preferred six-coordinate geometry of the Fe³⁺ ion, three bidentate 3,4-HPO ligands are required, forming a stable octahedral complex. This process effectively sequesters the iron, rendering it inactive and facilitating its excretion.
Caption: General mechanism of Fe³⁺ chelation by three bidentate 3,4-HPO ligands.
Experimental Workflow: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes. The workflow involves titrating a solution containing the ligand and metal ion with a strong base and monitoring the pH changes to calculate the formation constants.
Caption: Experimental workflow for determining metal-ligand stability constants.
Experimental Protocols
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol outlines the key steps for determining the stability constants of a 3,4-HPO with a metal ion like Fe³⁺.
1. Materials and Reagents:
-
3,4-HPO ligand of interest
-
Metal salt (e.g., FeCl₃)
-
Standardized hydrochloric acid (HCl)
-
Standardized, carbonate-free sodium hydroxide (NaOH) solution
-
Background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength
-
High-purity deionized water, purged with nitrogen or argon to remove CO₂
2. Instrumentation:
-
High-precision automatic titrator or a pH meter with a high-quality glass electrode
-
Thermostatted titration vessel (maintained at 25.0 ± 0.1 °C)
-
Magnetic stirrer
3. Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to determine the electrode parameters (E₀ and slope).
-
Ligand Protonation Constants (pKa):
-
Prepare a solution of the ligand (e.g., 0.5 mM) and background electrolyte in the thermostatted vessel.
-
Add a known amount of standardized HCl to protonate the ligand fully.
-
Titrate the solution with the standardized NaOH solution. Record the pH (or potential) after each addition of titrant, ensuring equilibrium is reached.
-
-
Metal-Ligand Stability Constants (log β):
-
Prepare solutions containing the ligand and the metal ion at different molar ratios (e.g., 1:1, 2:1, 3:1 ligand-to-metal). The total ligand concentration should be in excess to prevent metal hydroxide precipitation.
-
Titrate these solutions with standardized NaOH, following the same procedure as for the pKa determination.
-
-
Data Analysis:
-
The collected titration data (volume of titrant vs. pH) are processed using specialized computer programs such as HYPERQUAD or PSEQUAD.
-
These programs refine the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand species (ML, ML₂, ML₃) by minimizing the difference between the experimental and calculated titration curves.
-
Spectrophotometric Method for Determining Iron Chelation Capacity
This method provides a simpler way to assess the iron-binding ability of a chelator.
1. Principle:
-
This assay is based on the competition for ferrous ions (Fe²⁺) between the test compound and ferrozine, a chromogenic indicator that forms a stable, magenta-colored complex with Fe²⁺, absorbing strongly at 562 nm. The presence of another chelating agent will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
2. Procedure:
-
Prepare a stock solution of the 3,4-HPO derivative in a suitable solvent (e.g., water or methanol).
-
In a 96-well plate or cuvettes, add the following in order:
-
A sample solution containing various concentrations of the 3,4-HPO.
-
A solution of FeCl₂ (e.g., 2 mM).
-
-
Initiate the reaction by adding ferrozine solution (e.g., 5 mM).
-
Shake and incubate the mixture at room temperature for 10-20 minutes.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
A control is run without the 3,4-HPO sample. EDTA can be used as a positive control.[11]
3. Calculation:
-
The chelating activity is calculated using the formula:
-
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the 3,4-HPO.
-
Conclusion
The 3-hydroxypyridin-4-one scaffold provides a robust platform for the design of potent metal chelators.[2] Derivatives of 3,4-HPOs, particularly hexadentate structures, demonstrate exceptionally high affinity and selectivity for iron, with pFe³⁺ values surpassing those of traditional chelators.[8][9] Clinically, Deferiprone has established itself as a valuable oral therapy for iron overload, with a distinct advantage in managing cardiac iron deposition.[6] The continued exploration of novel 3,4-HPO derivatives holds significant promise for developing next-generation chelating agents with improved efficacy, safety, and patient compliance for a variety of metal-related disorders.
References
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 6. distantreader.org [distantreader.org]
- 7. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking 3-Methyl-4-hydroxypyridine Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 3-Methyl-4-hydroxypyridine against three well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Glutathione. The following sections detail the antioxidant capacity of these compounds across a range of standard in vitro assays, outline the experimental methodologies, and explore a key signaling pathway involved in cellular antioxidant defense.
Quantitative Antioxidant Activity Comparison
The antioxidant activities of this compound and the reference antioxidants were evaluated using four standard assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, ORAC (Oxygen Radical Absorbance Capacity), and CAA (Cellular Antioxidant Activity).
While direct experimental data for this compound in these specific assays is limited in publicly available literature, data for structurally related 3-hydroxypyridine-4-one derivatives provide an initial benchmark. It is important to note that these values serve as an estimation, and direct comparative studies are warranted for a definitive assessment.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | ORAC (µmol TE/µmol) | Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol) |
| This compound (Estimated) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ortho-hydroxypyridine-4-one derivative (Va) | ~119[1] | Data Not Available | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | ~26.6 - 41.25[2] | 1.0 - 1.05 | ~0.4 - 1.0 | Data Not Available |
| Vitamin E (α-Tocopherol) | ~40 - 60 | ~0.5 - 1.0 | ~0.5 - 1.5 | Data Not Available |
| Glutathione | >1000[3] | ~0.6 - 0.8 | ~0.9 | Data Not Available |
Note: Data for this compound is based on a derivative and should be interpreted with caution. TEAC = Trolox Equivalent Antioxidant Capacity. QE = Quercetin Equivalents. Data for known antioxidants can vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Various concentrations of the test compound and a standard antioxidant are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the maximum wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (typically around 734 nm).
-
Various concentrations of the test compound and a standard (Trolox, a water-soluble Vitamin E analog) are added to the ABTS•+ solution.
-
The absorbance is measured at the maximum wavelength after a specific incubation time.
-
The percentage of inhibition of ABTS•+ is calculated.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the test compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample or a standard (Trolox).
-
Peroxyl radicals are generated by the thermal decomposition of an azo-initiator compound, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
The fluorescence decay is monitored at a specific excitation and emission wavelength over time using a microplate reader.
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of Trolox.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe that can be taken up by cells and becomes fluorescent upon oxidation.
Procedure:
-
Adherent cells (e.g., HepG2 human liver cancer cells) are seeded in a microplate and cultured until confluent.
-
The cells are pre-incubated with a cell-permeable, non-fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate). Inside the cells, esterases cleave the diacetate group, trapping the probe as DCFH.
-
The cells are then treated with the test compound or a standard antioxidant (e.g., quercetin).
-
Oxidative stress is induced by adding a peroxyl radical generator like AAPH.
-
In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF.
-
The fluorescence is measured over time using a microplate reader.
-
The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence and is often expressed as Quercetin Equivalents (QE).
Signaling Pathway and Experimental Workflow Visualization
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many antioxidants, directly or indirectly, can modulate this pathway to enhance the cell's endogenous defense mechanisms against oxidative stress.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting the in vitro antioxidant capacity assays described in this guide.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-4-hydroxypyridine: A Guide for Laboratory Professionals
The proper disposal of 3-Methyl-4-hydroxypyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a pyridine derivative, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS) for comprehensive safety information. General precautions for pyridine-based compounds include wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
In the event of a spill, immediately evacuate the area and prevent the spread of the chemical. Small spills of solid material can be carefully swept up or vacuumed, ensuring that dust generation is minimized. The collected material should be placed into a clearly labeled, sealed container for hazardous waste disposal.
Hazardous Waste Classification and Disposal
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a substance is a hazardous waste. Pyridine and its derivatives are typically classified as hazardous. For instance, pyridine has been assigned the RCRA waste number U196.[1] It is essential to consult with your institution's environmental health and safety (EHS) office to ensure compliance with federal, state, and local regulations for hazardous waste disposal.
| Hazard Classification and Disposal Information | |
| Chemical Name | This compound |
| Common Synonyms | 4-Hydroxy-3-methylpyridine |
| Primary Hazards | Irritant to skin, eyes, and respiratory tract.[2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. |
| Handling Guidelines | Use in a well-ventilated area or chemical fume hood. Avoid dust generation. |
| Spill Cleanup | Sweep or vacuum spilled solid into a suitable, sealed container for disposal.[2] |
| Waste Classification | Likely Hazardous Waste (Consult local regulations). Similar to Pyridine (RCRA U196).[1] |
| Disposal Method | Contact a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
-
Identification and Segregation: All waste containing this compound, including contaminated labware and unused product, must be identified as hazardous. This waste should be segregated from non-hazardous materials and collected in a dedicated, chemically resistant, and sealable container. The container must be clearly labeled with the chemical name and a hazardous waste sticker.
-
Secure Storage: The sealed waste container should be stored in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials. Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard waste streams or by pouring it down the drain.
-
Documentation: Complete all necessary hazardous waste manifest forms provided by your EHS office. This documentation is a legal requirement and tracks the waste from its point of generation to its final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 3-Methyl-4-hydroxypyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-4-hydroxypyridine (CAS RN: 22280-02-0) in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and build confidence in laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The following table summarizes the recommended personal protective equipment for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA approved respirator. | To prevent respiratory tract irritation.[1] |
| Hand Protection | Wash hands thoroughly after handling. | To remove any residual chemical from the skin. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents and strong acids.[1][4]
Handling:
-
Ensure adequate ventilation and use personal protective equipment as outlined above.[1]
-
Avoid breathing dust or fumes.
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the material to enter drains or water systems.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
